molecular formula C12H26 B14548755 4-Ethyl-3,5-dimethyloctane CAS No. 62183-64-6

4-Ethyl-3,5-dimethyloctane

Cat. No.: B14548755
CAS No.: 62183-64-6
M. Wt: 170.33 g/mol
InChI Key: OMAJEXDENFMCIN-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62183-64-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-3,5-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-11(5)12(8-3)10(4)7-2/h10-12H,6-9H2,1-5H3

InChI Key

OMAJEXDENFMCIN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. The information is compiled from various chemical databases and predictive models, offering a technical resource for professionals in research and development. Due to its nature as a simple hydrocarbon, extensive biological activity data is not available in public literature.

Core Chemical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its structure consists of an eight-carbon (octane) backbone with ethyl and methyl substituents at the 4, 3, and 5 positions, respectively.

The following table summarizes the key quantitative data for this compound. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in published literature.

PropertyValueSource
Molecular Formula C₁₂H₂₆N/A
Molecular Weight 170.3398 g/mol
CAS Number 116835-49-5
Boiling Point 199.5 °C (Predicted)
Density 0.760 g/cm³ (Predicted)
Refractive Index 1.425 (Predicted)
Flash Point 67.2 °C (Predicted)
Vapor Pressure 0.2±0.4 mmHg at 25°C (Predicted)
Enthalpy of Vaporization 42.4±0.8 kJ/mol (Predicted)
Molar Refractivity 56.6±0.3 cm³ (Predicted)
Molar Volume 224.0±3.0 cm³ (Predicted)

Spectroscopic and Analytical Data

While specific, detailed experimental spectra for this compound are not widely published, the NIST (National Institute of Standards and Technology) Chemistry WebBook is a primary resource for such data when available. For a compound of this nature, the expected analytical data would include:

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (170.34 g/mol ) and a fragmentation pattern characteristic of branched alkanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would display a complex set of signals in the aliphatic region (typically 0.5-2.0 ppm), with splitting patterns corresponding to the various methyl, ethyl, and methine protons in the structure.

    • ¹³C NMR would show distinct signals for each chemically non-equivalent carbon atom in the molecule.

Experimental Protocols

  • Synthesis: The compound could be synthesized via various organic chemistry methods, such as Grignard reactions or other carbon-carbon bond-forming reactions, followed by purification steps like fractional distillation or preparative gas chromatography.

  • Structural Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic techniques.

    • Mass Spectrometry: To confirm the molecular weight and obtain fragmentation data.

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the precise connectivity of all atoms in the molecule.

    • Infrared (IR) Spectroscopy: To confirm the presence of C-H bonds and the absence of other functional groups.

  • Physicochemical Property Measurement:

    • Boiling Point: Determined experimentally using distillation apparatus under controlled pressure.

    • Density: Measured using a pycnometer or a digital density meter.

    • Refractive Index: Measured using a refractometer.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a generalized experimental workflow relevant to the study of this compound.

Figure 1: Chemical Structure of this compound

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Physical Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Distillation) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy physchem Physicochemical Tests (BP, Density, RI) purification->physchem elucidation Structure Elucidation spectroscopy->elucidation reporting Reporting & Documentation physchem->reporting elucidation->reporting

Figure 2: Generalized Workflow for Chemical Characterization

An In-depth Technical Guide to the Physical Characteristics of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 21, 2025

This technical guide provides a comprehensive overview of the known physical characteristics of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. Due to a scarcity of specific experimental data for this compound in publicly accessible literature, this document presents computed properties and offers a comparative analysis with its straight-chain isomer, n-dodecane. Furthermore, it details standardized experimental protocols for the determination of key physical properties applicable to this class of compounds.

Core Physical Characteristics

Table 1: Summary of Physical Characteristics

Physical PropertyThis compound (Computed/Predicted)n-Dodecane (Experimental)Source
Molecular Formula C₁₂H₂₆C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol 170.34 g/mol [1][2]
Boiling Point Data not available; predicted to be lower than n-dodecane216.2 °C[2]
Melting Point Data not available-9.6 °C[3]
Density Data not available0.75 g/mL at 25 °C[3]
Refractive Index Data not available1.4216 at 20 °C[4]
XLogP3-AA (Lipophilicity) 5.86.1[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the primary physical characteristics of liquid hydrocarbons like this compound.

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a protocol such as ASTM D4052.[5]

  • Principle: A small sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[6] The instrument measures the change in the oscillation frequency caused by the mass of the sample. This frequency change is then used with calibration data to determine the density of the liquid.[6]

  • Apparatus: A digital density meter equipped with a temperature-controlled cell.

  • Procedure:

    • Calibrate the instrument with two reference standards (e.g., dry air and distilled water).

    • Ensure the sample is free of air bubbles before injection.

    • Inject the sample into the measurement cell using a syringe or an automated sampler.

    • Allow the temperature of the cell to stabilize at the desired measurement temperature (e.g., 20 °C or 25 °C).

    • The instrument will automatically measure the oscillation period and calculate the density.

    • Report the density in g/mL or kg/m ³.

For small sample volumes, the Thiele tube method is a suitable technique for determining the boiling point.[7] For larger volumes, a simple distillation is appropriate.[8]

  • Principle (Thiele Tube): A sample is heated in a small tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube at the boiling point.[9]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and a heat source.

  • Procedure (Thiele Tube):

    • Place a few milliliters of the sample into the small test tube.

    • Invert a capillary tube (sealed at one end) and place it into the sample.

    • Attach the test tube to a thermometer.

    • Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. When a continuous stream of bubbles emerges, stop heating.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

    • Record the atmospheric pressure at the time of the measurement.

The refractive index of a liquid can be precisely measured using an Abbe refractometer.

  • Principle: The Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample liquid placed between two prisms. This critical angle is dependent on the refractive index of the liquid.[10]

  • Apparatus: Abbe refractometer with a monochromatic light source and a temperature-controlled water bath.

  • Procedure:

    • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

    • Place a few drops of the sample onto the surface of the lower prism.

    • Close the prisms and circulate water from the constant temperature bath to maintain a stable temperature.

    • Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.

    • Align the boundary line with the crosshairs in the eyepiece.

    • Read the refractive index directly from the instrument's scale.

Logical Workflow for Compound Characterization

The process of characterizing a novel or sparsely documented chemical compound like this compound follows a logical progression from synthesis to comprehensive analysis. This workflow ensures that foundational data is gathered before more complex investigations are undertaken.

G synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification structural Structural Elucidation (NMR, MS) purification->structural physical Physical Property Determination (Boiling Point, Density, Refractive Index) structural->physical purity Purity Assessment (GC, HPLC) physical->purity application Application-Specific Studies (e.g., Toxicological, Material Science) purity->application

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental data for this specific molecule is limited, the provided protocols and comparative data for its isomer offer a robust framework for its scientific investigation.

References

4-Ethyl-3,5-dimethyloctane structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-3,5-dimethyloctane

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As a member of the dodecane (B42187) isomer group, its structure consists of an eight-carbon (octane) backbone substituted with two methyl groups and one ethyl group at specific positions. Due to its non-polar nature and branched structure, its physical properties, such as boiling and melting points, differ from its straight-chain isomer, n-dodecane. This document provides a technical overview of its structural formula, physicochemical properties, and a generalized synthetic approach, tailored for researchers and professionals in chemistry and drug development.

Structural Formula and Elucidation

The structure of this compound is derived directly from its IUPAC name. The parent chain is an "octane," indicating eight carbon atoms. The substituents are located as follows:

  • A methyl group (-CH₃) on the third carbon.

  • An ethyl group (-CH₂CH₃) on the fourth carbon.

  • A methyl group (-CH₃) on the fifth carbon.

The 2D representation of the structure is as follows:

The following diagram illustrates the logical derivation of the chemical structure from its IUPAC name.

G IUPAC This compound Parent octane (8-carbon chain) IUPAC->Parent Sub1 3-methyl (-CH₃ at C3) IUPAC->Sub1 Sub2 4-ethyl (-CH₂CH₃ at C4) IUPAC->Sub2 Sub3 5-methyl (-CH₃ at C5) IUPAC->Sub3 Structure Final Structure C₁₂H₂₆ Parent->Structure Sub1->Structure Sub2->Structure Sub3->Structure

Caption: Logical diagram for constructing this compound from its IUPAC name.

Physicochemical Properties

Experimental data for this compound is not widely published; much of the available information is based on computational predictions. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Registry Number 62183-64-6[1][2][3]
IUPAC Name This compound[2]
Computed LogP 4.49 - 5.8[2][3]
Canonical SMILES CCCC(C)C(CC)C(C)CC[3]
InChIKey OMAJEXDENFMCIN-UHFFFAOYSA-N[3]

Experimental Protocols

A plausible, generalized synthetic route would be a Grignard reaction followed by dehydration and hydrogenation.[4] This multi-step synthesis creates the carbon skeleton and then removes functional groups to yield the final saturated alkane.

Illustrative Synthesis Workflow: Grignard Reaction Route
  • Grignard Reagent Formation: An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.

  • Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone (e.g., 4-methyl-3-heptanone) via nucleophilic addition to the carbonyl carbon. This reaction, after an acidic workup, forms a tertiary alcohol with the desired carbon backbone.

  • Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid with heat) to eliminate a molecule of water, forming a mixture of alkene isomers.

  • Hydrogenation: The resulting alkene mixture is catalytically hydrogenated using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] This step reduces the double bond to a single bond, yielding the final product, this compound.

  • Purification: The final product is purified from the reaction mixture using techniques such as fractional distillation, based on its boiling point.

The following diagram outlines this generalized experimental workflow.

G start Alkyl Halide + Ketone step1 Grignard Reaction (C-C Bond Formation) start->step1 intermediate1 Tertiary Alcohol step1->intermediate1 step2 Acid-Catalyzed Dehydration intermediate1->step2 intermediate2 Alkene Mixture step2->intermediate2 step3 Catalytic Hydrogenation (H₂/Pd-C) intermediate2->step3 intermediate3 Crude Alkane Product step3->intermediate3 step4 Purification (Distillation) intermediate3->step4 end Pure this compound step4->end

Caption: Generalized workflow for the synthesis of a branched alkane via a Grignard route.

References

Technical Guide: 4-Ethyl-3,5-dimethyloctane (CAS No. 62183-64-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 4-Ethyl-3,5-dimethyloctane is limited. This guide consolidates the available information, which primarily consists of its chemical identity and computationally predicted properties. The absence of in-depth experimental data should be noted by researchers considering this compound for further study.

I. Compound Identification

This compound is a branched-chain alkane. Its fundamental identification details are summarized below.

IdentifierValueSource
CAS Number 62183-64-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₂₆--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES CCCC(C)C(CC)C(C)CC--INVALID-LINK--
InChI Key OMAJEXDENFMCIN-UHFFFAOYSA-N--INVALID-LINK--

II. Physicochemical Properties

PropertyValue (Computed)Source
XLogP3 5.8--INVALID-LINK--
Topological Polar Surface Area 0 Ų--INVALID-LINK--
Heavy Atom Count 12--INVALID-LINK--
Complexity 96.2--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--

III. Spectroscopic Data

No experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectra, for this compound were found in the conducted searches of scientific literature and chemical databases.

IV. Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic strategies for producing branched alkanes can provide a conceptual basis for its potential synthesis. These methods often involve:

  • Grignard Reactions: Coupling of alkyl magnesium halides with appropriate carbonyl compounds, followed by dehydration and hydrogenation.

  • Alkylation of Ketones: Alkylation of a suitable ketone with an alkyl halide in the presence of a strong base.

  • Catalytic Isomerization: Isomerization of linear or less-branched alkanes using catalysts like zeolites.

It is important to note that these are general methodologies, and a specific, optimized protocol for this compound would require dedicated research and development.

V. Safety and Toxicology

There is no specific Safety Data Sheet (SDS) or toxicological information available for this compound. For other isomeric C12 alkanes, general hazards include flammability and potential for skin and respiratory irritation. However, these general warnings cannot be directly applied to this compound without experimental verification. Standard laboratory safety precautions for handling flammable and potentially irritating organic compounds should be followed.

VI. Biological Activity and Signaling Pathways

No information regarding the biological activity or any associated signaling pathways for this compound has been reported in the scientific literature.

VII. Visualizations

Given the lack of specific experimental workflows or signaling pathways for this compound, the following diagram illustrates the conceptual data framework for the comprehensive characterization of a chemical compound.

G Conceptual Data Framework for Chemical Compound Characterization cluster_physchem Physicochemical Properties cluster_analytical Analytical Characterization cluster_experimental Experimental Protocols cluster_biological Biological & Safety Profile A Chemical Compound (this compound) B Identification (CAS, Formula, MW) A->B C Experimental Properties (BP, MP, Density) A->C D Computed Properties (LogP, TPSA) A->D E Spectroscopy (NMR, MS, IR) A->E F Chromatography (GC, HPLC) A->F G Synthesis A->G H Purification A->H I Toxicology A->I J Biological Activity A->J K Signaling Pathways A->K

Foundational Principles of Alkane Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 4-Ethyl-3,5-dimethyloctane

This guide provides a systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to determine the correct name for the branched alkane, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical nomenclature.

The IUPAC system for naming organic compounds provides a standardized and unambiguous method for communicating chemical structures. For alkanes, the fundamental rules involve a hierarchical process of identifying the core structure and its attached groups.[1][2] The key steps, which will be elaborated upon for the target molecule, include:

  • Identifying the parent hydrocarbon chain: This is the longest continuous chain of carbon atoms within the molecule.

  • Numbering the parent chain: The chain is numbered to assign the lowest possible locants (position numbers) to the substituent groups.

  • Identifying and naming substituents: Any groups attached to the parent chain are identified and named.

  • Assembling the complete name: The substituents are listed in alphabetical order, preceded by their locants, followed by the name of the parent chain.[3][4]

Step-by-Step IUPAC Naming of this compound

The name "this compound" suggests a molecule with an eight-carbon parent chain, an ethyl group at the fourth carbon, and methyl groups at the third and fifth carbons.[5][6] The following sections will verify this name by applying the IUPAC rules to its chemical structure.

Step 1: Identification of the Parent Chain

The primary step is to identify the longest continuous chain of carbon atoms in the molecule's structure. For this compound, the structure is as follows:

Caption: Chemical structure of this compound.

By examining the structure, the longest continuous chain of carbon atoms is the horizontal eight-carbon chain. This establishes "octane" as the parent name.[7]

Step 2: Numbering the Parent Chain

The parent octane (B31449) chain must be numbered to give the substituents the lowest possible locants. This is determined by numbering the chain from both ends and comparing the resulting locant sets.

  • Numbering from Left to Right:

    • A methyl group is at position 3.

    • An ethyl group is at position 4.

    • A methyl group is at position 5.

    • This gives the locant set (3, 4, 5) .

  • Numbering from Right to Left:

    • A methyl group is at position 4.

    • An ethyl group is at position 5.

    • A methyl group is at position 6.

    • This gives the locant set (4, 5, 6) .

According to the "first point of difference" rule, the set (3, 4, 5) is lower than (4, 5, 6). Therefore, the correct numbering is from left to right.

Caption: Correct numbering of the parent chain.

Step 3: Identifying and Naming the Substituents

Based on the correct numbering, the substituents are:

PositionSubstituent
3Methyl
4Ethyl
5Methyl

Since there are two methyl groups, they are combined using the prefix "di-".

Step 4: Assembling the Full IUPAC Name

The final step is to assemble the name by listing the substituents alphabetically, followed by the parent name. The prefixes "di-", "tri-", etc., are not considered for alphabetization.

  • Alphabetize Substituents: "Ethyl" comes before "methyl".

  • Add Locants and Prefixes:

    • Ethyl group at position 4: 4-Ethyl

    • Two methyl groups at positions 3 and 5: 3,5-dimethyl

  • Combine with Parent Name: The alphabetized substituents are placed before the parent name "octane".

The resulting IUPAC name is This compound .

Conclusion

A systematic application of the IUPAC nomenclature rules confirms that the name This compound is correct. The process involves identifying the longest carbon chain (octane), numbering it to provide the lowest locants for the substituents (3, 4, and 5), and arranging the substituent names (ethyl, dimethyl) alphabetically.

A Start with Structure B Identify Longest Chain (8 Carbons -> Octane) A->B C Number Chain for Lowest Locants B->C D Left-to-Right: Locants 3, 4, 5 C->D E Right-to-Left: Locants 4, 5, 6 C->E F Identify Substituents: 3-methyl, 4-ethyl, 5-methyl D->F G Alphabetize & Combine: 4-Ethyl-3,5-dimethyl F->G H Final IUPAC Name: This compound G->H

Caption: Logical workflow for IUPAC naming.

References

Technical Guide: Molecular Weight of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical overview of the molecular weight of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. The determination of this fundamental chemical property is outlined through systematic calculation based on its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data are presented in a structured format for clarity and ease of reference.

Chemical Identity and Structure

This compound is a saturated hydrocarbon. Its structure consists of an eight-carbon (octane) backbone with an ethyl group substituent at the fourth carbon and methyl group substituents at the third and fifth carbons. This specific arrangement of atoms leads to the definitive molecular formula C₁₂H₂₆ .[1][2]

The molecular structure is visualized below, illustrating the connectivity of the carbon backbone and the attached alkyl groups.

Figure 1. Molecular graph of this compound.

Molecular Weight Calculation

The molecular weight (or more precisely, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₂₆.

The determination of the molecular weight for a compound with a known chemical structure is a computational task. It relies on the standardized atomic weights established by IUPAC. No experimental protocol is required for this calculation. Experimental verification of molecular weight is typically performed using techniques such as mass spectrometry, which separates ions based on their mass-to-charge ratio.

The calculation utilizes the standard atomic weights of Carbon and Hydrogen.[3] These values represent a weighted average of the masses of their naturally occurring isotopes.

ElementSymbolStandard Atomic Weight (Da)
CarbonC[12.0096, 12.0116]
HydrogenH[1.00784, 1.00811]
Table 1: IUPAC Standard Atomic Weights (2021).[3][4]

For conventional use, a single value is often employed. For this calculation, the conventional atomic weights are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[5]

The molecular weight is calculated as follows:

  • Mass of Carbon: 12 atoms × 12.011 u/atom = 144.132 u

  • Mass of Hydrogen: 26 atoms × 1.008 u/atom = 26.208 u

  • Total Molecular Weight: 144.132 u + 26.208 u = 170.340 u

Quantitative Data Summary

The key quantitative chemical data for this compound are summarized below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Registry Number 62183-64-6[1]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.3348 g/mol [1]
Exact Mass 170.20300 u[6]
Table 2: Key Chemical and Physical Data.

References

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-ethyl-3,5-dimethyloctane, a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Due to its structural complexity, this molecule serves as an important case study in stereochemistry, with direct implications for fields where molecular chirality is a critical determinant of activity, such as in pharmacology and materials science. This document outlines the stereochemical possibilities, presents hypothetical physicochemical data for comparative analysis, details generalized experimental protocols for separation, and provides a visual representation of the stereoisomeric relationships.

Stereochemical Analysis

The molecular structure of this compound contains three chiral centers, which are carbon atoms bonded to four different substituent groups. In this molecule, the chiral centers are located at the C3, C4, and C5 positions of the octane (B31449) backbone. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with n=3, there are 2³ = 8 possible stereoisomers.

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The absolute configuration of each chiral center can be designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules.

The eight possible stereoisomers of this compound are:

  • (3R, 4R, 5R)-4-ethyl-3,5-dimethyloctane

  • (3S, 4S, 5S)-4-ethyl-3,5-dimethyloctane

  • (3R, 4R, 5S)-4-ethyl-3,5-dimethyloctane

  • (3S, 4S, 5R)-4-ethyl-3,5-dimethyloctane

  • (3R, 4S, 5R)-4-ethyl-3,5-dimethyloctane

  • (3S, 4R, 5S)-4-ethyl-3,5-dimethyloctane

  • (3R, 4S, 5S)-4-ethyl-3,5-dimethyloctane

  • (3S, 4R, 5R)-4-ethyl-3,5-dimethyloctane

Data Presentation

Stereoisomer ConfigurationHypothetical Boiling Point (°C)Hypothetical Specific Rotation [α]Relationship
(3R, 4R, 5R)215.1+12.5°Enantiomer of (3S, 4S, 5S)
(3S, 4S, 5S)215.1-12.5°Enantiomer of (3R, 4R, 5R)
(3R, 4R, 5S)214.5+8.2°Enantiomer of (3S, 4S, 5R)
(3S, 4S, 5R)214.5-8.2°Enantiomer of (3R, 4R, 5S)
(3R, 4S, 5R)216.2-5.7°Enantiomer of (3S, 4R, 5S)
(3S, 4R, 5S)216.2+5.7°Enantiomer of (3R, 4S, 5R)
(3R, 4S, 5S)215.8+15.1°Enantiomer of (3S, 4R, 5R)
(3S, 4R, 5R)215.8-15.1°Enantiomer of (3R, 4S, 5S)

Experimental Protocols

The synthesis of this compound would likely result in a mixture of all eight stereoisomers. The separation of these stereoisomers into their pure forms is a significant challenge that can be addressed using chiral chromatography.

General Protocol for Chiral HPLC Separation

Objective: To separate the stereoisomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a suitable detector (e.g., refractive index detector for alkanes).

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak®).

Materials:

  • Mixture of this compound stereoisomers.

  • HPLC-grade non-polar solvent (e.g., n-hexane).

  • HPLC-grade polar modifier (e.g., isopropanol).

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a small percentage of isopropanol. The exact ratio must be optimized to achieve the best separation.

  • Sample Preparation: Dissolve a small amount of the stereoisomer mixture in the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject the sample onto the column.

  • Data Analysis: Monitor the elution of the stereoisomers using the detector. The retention time of each peak will correspond to a specific stereoisomer or a pair of enantiomers. Further optimization or the use of a different chiral column may be necessary to resolve all eight stereoisomers.

Mandatory Visualization

The following diagram illustrates the relationships between the eight stereoisomers of this compound.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 cluster_2 Enantiomeric Pair 3 cluster_3 Enantiomeric Pair 4 RRR (3R,4R,5R) SSS (3S,4S,5S) RRR->SSS Enantiomers RRS (3R,4R,5S) RRR->RRS Diastereomers RSR (3R,4S,5R) RRR->RSR Diastereomers RSS (3R,4S,5S) RRR->RSS Diastereomers SSR (3S,4S,5R) SSS->SSR Diastereomers SRS (3S,4R,5S) SSS->SRS Diastereomers SRR (3S,4R,5R) SSS->SRR Diastereomers RRS->SSR Enantiomers RRS->RSR Diastereomers RRS->RSS Diastereomers SSR->SRS Diastereomers SSR->SRR Diastereomers RSR->SRS Enantiomers RSR->RSS Diastereomers SRS->SRR Diastereomers RSS->SRR Enantiomers

Caption: Stereoisomeric relationships of this compound.

4-Ethyl-3,5-dimethyloctane: A Technical Guide on Its Physicochemical Properties and a Hypothetical Framework for Its Natural Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the branched alkane 4-Ethyl-3,5-dimethyloctane. A thorough review of scientific literature and chemical databases indicates a lack of evidence for its natural occurrence. This document provides a summary of its known physicochemical properties based on computational data. Furthermore, it outlines a hypothetical experimental workflow for the prospective identification and characterization of this molecule in natural samples, should future research warrant such an investigation. This guide is intended to serve as a foundational resource for researchers interested in the analysis of branched-chain alkanes and the exploration of novel natural products.

Introduction

Branched-chain alkanes are a diverse class of saturated hydrocarbons found in a variety of natural sources, including plant cuticular waxes, insect pheromones, and microbial lipids. These molecules play significant roles in chemical communication, structural integrity, and metabolic processes. The specific branching patterns of these alkanes can lead to unique physical and biological properties.

This guide focuses on a specific C12 branched alkane, this compound. Despite its well-defined chemical structure, there is currently no scientific literature documenting its isolation from a natural source. This document compiles the available computational data on its properties and proposes a methodological framework for its potential discovery and analysis in biological matrices.

Physicochemical Properties

While empirical data from a natural isolate is unavailable, the physicochemical properties of this compound have been predicted through computational models and are available in public databases. These properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆[PubChem, NIST][1][2]
Molecular Weight 170.33 g/mol [PubChem, NIST][1][2]
IUPAC Name This compound[PubChem][1]
CAS Registry Number 62183-64-6[NIST, ChemSrc][2][3]
Computed LogP (XLogP3) 5.8[PubChem][1]
InChIKey OMAJEXDENFMCIN-UHFFFAOYSA-N[ChemSrc][3]
Canonical SMILES CCCC(C)C(CC)C(C)CC[ChemSrc][3]

Table 1: Computationally Predicted Physicochemical Properties of this compound.

Hypothetical Experimental Workflow for Natural Product Screening

The absence of a known natural source for this compound presents an opportunity for discovery. The following section details a hypothetical, yet standard, experimental protocol for the screening and identification of this and other volatile or semi-volatile branched alkanes from a biological matrix (e.g., plant essential oil, insect cuticular extract, or microbial culture).

Sample Preparation and Extraction

The initial step involves the extraction of volatile and semi-volatile organic compounds from the source material. The choice of method will depend on the nature of the sample.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for the analysis of volatiles from a solid or liquid sample.

    • A known mass of the sample is placed in a sealed vial.

    • The vial is heated to a specific temperature (e.g., 60-80°C) to promote the release of volatile compounds into the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

    • The fiber is then retracted and introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

  • Solvent Extraction: For less volatile compounds or to obtain a broader profile of lipids.

    • The biological material is homogenized and extracted with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

    • The extract is filtered and concentrated under reduced pressure.

    • The resulting crude extract can be further purified by column chromatography on silica (B1680970) gel if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for hydrocarbon analysis.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

  • Mass Analyzer: Scans a mass range of m/z 40-400.

Compound Identification

The identification of this compound would be based on two key pieces of information:

  • Retention Index (RI): The retention time of the unknown peak is compared to those of a series of n-alkanes run under the same chromatographic conditions to calculate its Kovats Retention Index. This index can be compared to theoretical or database values for branched alkanes.

  • Mass Spectrum: The mass spectrum of the unknown compound is compared to reference spectra in databases such as the NIST Mass Spectral Library. The fragmentation pattern of branched alkanes is characteristic, although isomers can be difficult to distinguish by mass spectrometry alone.[6] Authentic standards of this compound would be required for unambiguous identification.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_identification Identification sample Biological Sample hs_spme HS-SPME sample->hs_spme Volatiles solvent_ext Solvent Extraction sample->solvent_ext Semi-volatiles gcms GC-MS Analysis hs_spme->gcms solvent_ext->gcms data Data Acquisition (Retention Time, Mass Spectrum) gcms->data db_comparison Database Comparison (NIST, etc.) data->db_comparison ri_calc Retention Index Calculation data->ri_calc identification Positive Identification db_comparison->identification ri_calc->identification std_analysis Analysis of Authentic Standard std_analysis->identification

Hypothetical workflow for the discovery of this compound.

Hypothetical Biosynthesis of Branched-Chain Alkanes

While no specific biosynthetic pathway is known for this compound, the general biosynthesis of branched-chain alkanes in organisms like cyanobacteria and insects involves modifications of the fatty acid synthesis (FAS) pathway.[7][8] Branched-chain fatty acids are typically initiated from branched-chain amino acid degradation products (e.g., from valine, leucine, or isoleucine) that serve as starter units for the FAS system. These branched-chain acyl-ACPs are then elongated and subsequently converted to alkanes.

hypothetical_biosynthesis cluster_precursors Precursors cluster_fas Fatty Acid Synthesis (FAS) cluster_alkane_formation Alkane Formation bcaa Branched-Chain Amino Acids (e.g., Val, Leu, Ile) starter Branched Starter Units (e.g., isobutyryl-CoA) bcaa->starter elongation Elongation Cycles with Malonyl-ACP starter->elongation bcfa Branched-Chain Acyl-ACP elongation->bcfa reduction Reduction to Aldehyde (Acyl-ACP Reductase) bcfa->reduction decarbonylation Decarbonylation (Aldehyde-Deformylating Oxygenase) reduction->decarbonylation alkane Branched-Chain Alkane decarbonylation->alkane

A simplified, hypothetical pathway for branched-chain alkane biosynthesis.

Conclusion

This compound is a structurally defined branched alkane for which there is currently no evidence of natural occurrence. This technical guide provides a summary of its computationally derived physicochemical properties and outlines a robust, hypothetical experimental workflow that could be employed for its discovery in natural samples. The provided methodologies, centered around GC-MS analysis, are standard in the field of natural product chemistry and metabolomics. It is hoped that this guide will serve as a valuable resource for researchers aiming to explore the chemical diversity of branched-chain alkanes in nature. The potential discovery of this and other novel alkanes could provide new insights into biochemical pathways and the chemical ecology of various organisms.

References

Biological activity of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Biological Activity of 4-Ethyl-3,5-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This compound is a branched-chain alkane hydrocarbon. While its chemical and physical properties are documented, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its specific biological activity. This document summarizes the current state of knowledge and highlights the absence of substantive research in this area.

2. Search Methodology

A thorough search of prominent scientific databases and search engines was conducted to identify any studies related to the biological effects of this compound. Search terms included "this compound biological activity," "this compound pharmacology," "this compound mechanism of action," and related queries.

3. Findings on Biological Activity

The comprehensive search did not yield any specific, peer-reviewed studies detailing the biological activity of this compound. There is no available data on its pharmacological effects, mechanism of action, or its interaction with biological systems. The compound is not listed in major pharmacological or toxicological databases as having a known biological function.

4. Quantitative Data

Due to the absence of research on the biological activity of this compound, there is no quantitative data available, such as IC50, EC50, binding affinities, or other relevant pharmacological metrics.

Table 1: Summary of Quantitative Biological Data for this compound

MetricValueTargetAssay ConditionsSource
IC50Not AvailableNot AvailableNot AvailableNot Available
EC50Not AvailableNot AvailableNot AvailableNot Available
Binding Affinity (Kd)Not AvailableNot AvailableNot AvailableNot Available
OtherNot AvailableNot AvailableNot AvailableNot Available

5. Experimental Protocols

No experimental protocols related to the biological assessment of this compound were found in the reviewed literature.

6. Signaling Pathways and Mechanisms of Action

There are no known signaling pathways or mechanisms of action associated with this compound.

7. Future Directions

The absence of data on the biological activity of this compound represents a significant knowledge gap. Future research could focus on initial screening assays to determine if this compound possesses any interesting biological properties. A potential starting point for such research is outlined below.

Diagram 1: Proposed Workflow for Initial Biological Screening

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Lead Optimization (If Activity Detected) A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Screening (e.g., Morphological Changes) A->D E Data Analysis & Hit Selection B->E C->E D->E F Dose-Response Studies E->F G Secondary Assays for Confirmation F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I

Caption: Proposed workflow for initial biological screening of this compound.

Currently, there is no scientific evidence to suggest that this compound possesses any specific biological activity. This document serves to highlight this gap in the existing literature. The provided workflow offers a potential roadmap for researchers interested in exploring the pharmacological potential of this and other uncharacterized chemical compounds. Further investigation is required to ascertain whether this compound has any effects on biological systems.

4-Ethyl-3,5-dimethyloctane: A Technical Overview of a Sparsely Documented Alkane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the branched alkane 4-Ethyl-3,5-dimethyloctane. Despite its well-defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of information regarding its discovery, history, and specific applications. This document summarizes the available physicochemical data and presents a hypothetical experimental workflow for its synthesis and characterization based on established principles of organic chemistry.

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical databases, largely derived from computational models. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-64-6NIST WebBook[2]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 5.8PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Complexity 96.2PubChem[1]

Historical Context and Discovery

There is no readily available information in the public domain detailing the initial discovery or the historical development of this compound. It is indexed in several chemical databases, suggesting its existence as a synthesized compound, but lacks associated peer-reviewed studies or patents that would typically provide historical context.[1][2][3] The absence of such information suggests that it may be a compound synthesized for basic research or as part of a larger chemical library with no specific, widely documented applications to date.

Hypothetical Experimental Protocols

While specific, validated experimental protocols for the synthesis of this compound are not available in the reviewed literature, a plausible synthetic route can be devised based on general organic synthesis principles and methods reported for structurally similar branched alkanes.

Synthesis Workflow

A potential synthetic pathway for this compound could involve a Grignard reaction followed by dehydration and hydrogenation. The following diagram illustrates a logical workflow for this proposed synthesis.

G Hypothetical Synthesis Workflow for this compound A Starting Material: 2-Methylpentan-3-one C Grignard Reaction (Ether solvent, anhydrous) A->C B Grignard Reagent: sec-Butylmagnesium bromide B->C D Intermediate Alcohol: 4-Ethyl-3,5-dimethyloctan-4-ol C->D Work-up E Dehydration (Acid catalyst, heat) D->E F Alkene Mixture: 4-Ethyl-3,5-dimethyloctenes E->F G Hydrogenation (Pd/C, H₂) F->G H Final Product: This compound G->H I Purification (Fractional Distillation) H->I J Characterization (GC-MS, NMR) I->J

Caption: A potential synthetic route for this compound.

Detailed Methodologies

1. Grignard Reaction:

  • Objective: To form the carbon skeleton of the target molecule.

  • Reagents: 2-Methylpentan-3-one, sec-butylmagnesium bromide, anhydrous diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

    • Add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether dropwise to initiate the formation of sec-butylmagnesium bromide (the Grignard reagent).

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether dropwise with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate alcohol, 4-Ethyl-3,5-dimethyloctan-4-ol.

2. Dehydration:

  • Objective: To eliminate the hydroxyl group to form an alkene.

  • Reagents: Crude 4-Ethyl-3,5-dimethyloctan-4-ol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Procedure:

    • Combine the crude alcohol and the acid catalyst in a round-bottom flask fitted with a distillation apparatus.

    • Heat the mixture to induce dehydration and distill the resulting alkene mixture. The removal of the product as it forms drives the equilibrium towards the products.

3. Hydrogenation:

  • Objective: To saturate the double bond of the alkene to yield the final alkane product.

  • Reagents: Alkene mixture from the previous step, a catalyst such as Palladium on carbon (Pd/C), hydrogen gas, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the alkene mixture in ethanol (B145695) in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

4. Purification and Characterization:

  • Purification: The crude product would likely be purified by fractional distillation to separate it from any remaining starting materials or byproducts.

  • Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.

Biological Activity and Signaling Pathways

Currently, there is no information available in scientific literature or databases to suggest any known biological activity or association with any signaling pathways for this compound. Its identity as a saturated hydrocarbon makes it unlikely to have specific biological targets in the same way a more functionalized molecule would, though it could have non-specific interactions with lipid membranes if it were to be studied in a biological context.

Conclusion

This compound is a structurally defined but poorly characterized compound. While its basic physicochemical properties can be estimated, a significant gap exists in the scientific literature regarding its discovery, history, and specific applications. The experimental protocols provided herein are hypothetical and based on established chemical principles, offering a potential route for its synthesis and subsequent study. Further research would be required to validate these methods and to explore any potential utility of this molecule in materials science, as a fuel additive, or in other areas of chemical research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Ethyl-3,5-dimethyloctane, a branched alkane. The synthesis is approached via a two-step process involving a Grignard reaction to construct the carbon skeleton, followed by a reduction to yield the final alkane. This protocol outlines two established methods for the final reduction step: the Clemmensen reduction and the Wolff-Kishner reduction. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, particularly those involved in the preparation of novel molecular scaffolds for drug discovery and development.

Introduction

The proposed synthetic pathway commences with the commercially available ketone, 3,5-dimethyloctan-4-one. A Grignard reaction with ethylmagnesium bromide introduces the ethyl group at the C4 position, forming the tertiary alcohol intermediate, 4-Ethyl-3,5-dimethyloctan-4-ol. The subsequent deoxygenation of this alcohol to the final alkane can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, providing flexibility depending on the presence of other functional groups in more complex syntheses.

Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C4-ethyl bond, leading back to a ketone precursor and an ethyl nucleophile. This forms the basis of the proposed forward synthesis.

G This compound This compound 4-Ethyl-3,5-dimethyloctan-4-ol 4-Ethyl-3,5-dimethyloctan-4-ol This compound->4-Ethyl-3,5-dimethyloctan-4-ol Reduction 3,5-dimethyloctan-4-one 3,5-dimethyloctan-4-one 4-Ethyl-3,5-dimethyloctan-4-ol->3,5-dimethyloctan-4-one Grignard Reaction Ethyl Grignard Reagent Ethyl Grignard Reagent 4-Ethyl-3,5-dimethyloctan-4-ol->Ethyl Grignard Reagent sec-Butyl bromide sec-Butyl bromide 3,5-dimethyloctan-4-one->sec-Butyl bromide Propylmagnesium bromide Propylmagnesium bromide 3,5-dimethyloctan-4-one->Propylmagnesium bromide

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-Ethyl-3,5-dimethyloctan-4-ol via Grignard Reaction

This protocol details the addition of an ethyl group to 3,5-dimethyloctan-4-one using a Grignard reagent.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3,5-dimethyloctan-4-oneC₁₀H₂₀O156.2715.6 g (0.1 mol)Commercially available
Magnesium turningsMg24.312.9 g (0.12 mol)
Ethyl bromideC₂H₅Br108.9713.1 g (0.12 mol)
Anhydrous diethyl ether(C₂H₅)₂O74.12200 mLDried over sodium/benzophenone
Saturated aq. NH₄ClNH₄Cl53.49100 mL
Anhydrous MgSO₄MgSO₄120.37As needed

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place the magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3,5-dimethyloctan-4-one in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-3,5-dimethyloctan-4-ol.

    • The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification Activate Mg Activate Mg Add Ethyl Bromide Add Ethyl Bromide Activate Mg->Add Ethyl Bromide Reflux Reflux Add Ethyl Bromide->Reflux Cool Grignard Cool Grignard Reflux->Cool Grignard Add Ketone Solution Add Ketone Solution Cool Grignard->Add Ketone Solution Stir at RT Stir at RT Add Ketone Solution->Stir at RT Quench Quench Stir at RT->Quench Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Workflow for the synthesis of the tertiary alcohol intermediate.

Part 2: Reduction of 4-Ethyl-3,5-dimethyloctan-4-ol to this compound

Two alternative protocols are provided for the final reduction step.

This method is suitable for substrates that are stable to strong acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Ethyl-3,5-dimethyloctan-4-olC₁₂H₂₆O186.3418.6 g (0.1 mol)From Part 1
Zinc amalgam (Zn(Hg))--50 g
Concentrated HClHCl36.46100 mL
Toluene (B28343)C₇H₈92.1450 mL

Procedure:

  • Preparation of Zinc Amalgam:

    • In a fume hood, add granulated zinc to a solution of mercuric chloride (5 g in 100 mL of water).

    • Stir for 5-10 minutes, then decant the aqueous solution.

    • Wash the zinc amalgam with water (3 x 50 mL).

  • Reduction Reaction:

    • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

    • Add the 4-Ethyl-3,5-dimethyloctan-4-ol.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and decant the liquid from the remaining zinc amalgam.

    • Transfer the liquid to a separatory funnel and separate the toluene layer.

    • Extract the aqueous layer with toluene (2 x 30 mL).

    • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

This method is ideal for substrates that are sensitive to acid. The reaction proceeds via a hydrazone intermediate.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Ethyl-3,5-dimethyloctan-4-olC₁₂H₂₆O186.3418.6 g (0.1 mol)From Part 1
Hydrazine (B178648) hydrate (B1144303) (80%)N₂H₄·H₂O50.0620 mLCaution: Toxic
Potassium hydroxide (B78521)KOH56.1120 g
Diethylene glycolC₄H₁₀O₃106.12150 mLHigh-boiling solvent

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask fitted with a reflux condenser, combine 4-Ethyl-3,5-dimethyloctan-4-ol (note: this will likely dehydrate in situ to the alkene before forming the hydrazone of any rearranged ketone, or more likely, the ketone precursor 3,5-dimethyloctan-4-one should be used directly), hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to 100-120 °C for 1 hour.

  • Reduction:

    • Cool the mixture slightly and add the potassium hydroxide pellets.

    • Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.

    • Once the temperature of the reaction mixture reaches 180-200 °C, replace the distillation head with the reflux condenser and reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add 100 mL of water.

    • Extract the product with pentane (B18724) (3 x 50 mL).

    • Combine the organic extracts, wash with water and then with brine.

    • Dry over anhydrous sodium sulfate.

    • Filter and carefully distill off the pentane.

    • The resulting crude product can be purified by fractional distillation to yield this compound.

G cluster_A Protocol 2A: Clemmensen Reduction cluster_B Protocol 2B: Wolff-Kishner Reduction Start Start Prepare Zn(Hg) Prepare Zn(Hg) Start->Prepare Zn(Hg) Form Hydrazone Form Hydrazone Start->Form Hydrazone End End Reflux with HCl Reflux with HCl Prepare Zn(Hg)->Reflux with HCl Work-up A Work-up A Reflux with HCl->Work-up A Purification A Purification A Work-up A->Purification A Purification A->End Reflux with KOH Reflux with KOH Form Hydrazone->Reflux with KOH Work-up B Work-up B Reflux with KOH->Work-up B Purification B Purification B Work-up B->Purification B Purification B->End

Application Notes and Protocols for the Synthesis of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,5-dimethyloctane is a branched alkane whose synthesis is of interest for creating complex molecular scaffolds. This document provides detailed application notes and protocols for two primary alkylation methods for its synthesis: a two-step Grignard reagent-based approach and a one-step organocuprate coupling method. These protocols are designed to be reproducible for research-scale synthesis.

Method 1: Two-Step Synthesis via Grignard Reaction and Reduction

This versatile method involves the synthesis of a tertiary alcohol intermediate, 4-ethyl-3,5-dimethylheptan-4-ol, through the reaction of a ketone with a Grignard reagent. The subsequent reduction of this alcohol yields the target alkane. This approach offers flexibility in the choice of starting materials.[1][2][3][4][5]

Reaction Scheme:

Step 1: Grignard Reaction 3,5-dimethylheptan-4-one (B95985) + Ethylmagnesium bromide → 4-Ethyl-3,5-dimethylheptan-4-ol

Step 2: Reduction of Tertiary Alcohol 4-Ethyl-3,5-dimethylheptan-4-ol → this compound

Experimental Protocol: Synthesis of 4-Ethyl-3,5-dimethylheptan-4-ol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Magnesium turnings24.312.67 g0.11
Ethyl bromide108.9710.9 g (7.3 mL)0.10
3,5-Dimethylheptan-4-one142.2414.2 g (16.5 mL)0.10
Anhydrous diethyl ether74.12150 mL-
Saturated aq. NH₄Cl-50 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide in 30 mL of anhydrous diethyl ether.

    • Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by gentle refluxing. If not, gentle warming may be required.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent solution to 0 °C in an ice bath.[6][7]

  • Grignard Reaction:

    • Prepare a solution of 3,5-dimethylheptan-4-one in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[7][8]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude 4-ethyl-3,5-dimethylheptan-4-ol.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure tertiary alcohol.

Experimental Protocol: Reduction of 4-Ethyl-3,5-dimethylheptan-4-ol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
4-Ethyl-3,5-dimethylheptan-4-ol186.349.32 g0.05
Concentrated Hydroiodic Acid (57%)127.9120 mL~0.23
Red Phosphorus30.972 g-
Toluene (B28343)92.1450 mL-
10% aq. Na₂S₂O₃-30 mL-
Anhydrous MgSO₄142.04As needed-

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-ethyl-3,5-dimethylheptan-4-ol and toluene.

    • Carefully add red phosphorus and concentrated hydroiodic acid.

  • Reduction Reaction:

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 10% aqueous Na₂S₂O₃ solution (to remove iodine), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the toluene by distillation.

    • Purify the resulting crude this compound by fractional distillation.

Visualization of the Grignard Synthesis Workflow

Grignard_Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification (Alcohol) cluster_reduction Reduction cluster_final_workup Work-up & Purification (Alkane) Mg_turnings Mg Turnings Grignard_Formation Formation of EtMgBr Mg_turnings->Grignard_Formation EtBr_ether Ethyl Bromide in Ether EtBr_ether->Grignard_Formation Reaction Nucleophilic Addition Grignard_Formation->Reaction Ketone 3,5-Dimethylheptan-4-one Ketone->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Extraction with Ether Quench->Extract Dry Drying (Na2SO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify_Alcohol Purification (Distillation/Chromatography) Evaporate->Purify_Alcohol Alcohol_Product 4-Ethyl-3,5-dimethylheptan-4-ol Purify_Alcohol->Alcohol_Product Reduction_Step Reduction with HI/Red P Alcohol_Product->Reduction_Step Final_Workup Aqueous Work-up Reduction_Step->Final_Workup Final_Dry Drying (MgSO4) Final_Workup->Final_Dry Final_Purify Purification (Distillation) Final_Dry->Final_Purify Final_Product This compound Final_Purify->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Method 2: One-Step Synthesis via Organocuprate (Gilman) Coupling

This method provides a more direct route to the target alkane by forming a carbon-carbon bond between an alkyl halide and an organocuprate reagent. This Sₙ2-type reaction is particularly effective for coupling with primary and secondary alkyl halides.

Reaction Scheme:

2-sec-Butyl Lithium + Copper(I) Iodide → Lithium di-sec-butylcuprate Lithium di-sec-butylcuprate + 1-bromo-2-ethylbutane (B1346692) → this compound

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Lithium wire6.940.35 g0.05
2-Bromobutane (B33332)137.023.43 g (2.8 mL)0.025
Copper(I) iodide190.452.38 g0.0125
1-Bromo-2-ethylbutane165.072.06 g (1.6 mL)0.0125
Anhydrous diethyl ether74.12100 mL-
Saturated aq. NH₄Cl-30 mL-
Anhydrous MgSO₄142.04As needed-

Procedure:

  • Preparation of sec-Butyl Lithium:

    • Under an inert atmosphere, add freshly cut lithium wire to anhydrous diethyl ether in a flask.

    • Add 2-bromobutane dropwise to the lithium suspension at -10 °C.

    • After the addition, stir the mixture at room temperature for 1 hour.

  • Preparation of Lithium di-sec-butylcuprate (Gilman Reagent):

    • In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -20 °C.

    • Transfer the prepared sec-butyl lithium solution to the CuI suspension via cannula at -20 °C.

    • Allow the mixture to warm to 0 °C and stir for 30 minutes to form the Gilman reagent.

  • Coupling Reaction:

    • Cool the Gilman reagent solution to -78 °C.

    • Add 1-bromo-2-ethylbutane dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the organic solution.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

Visualization of the Organocuprate Synthesis Pathway

Gilman_Synthesis_Pathway 2-Bromobutane 2-Bromobutane sec-BuLi sec-Butyl Lithium 2-Bromobutane->sec-BuLi 2 eq. Lithium Lithium Metal Lithium->sec-BuLi Gilman_Reagent Lithium di-sec-butylcuprate sec-BuLi->Gilman_Reagent CuI Copper(I) Iodide CuI->Gilman_Reagent Coupling SN2 Coupling Gilman_Reagent->Coupling Alkyl_Halide 1-Bromo-2-ethylbutane Alkyl_Halide->Coupling Product This compound Coupling->Product

References

Application Notes and Protocols for the Purification of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,5-dimethyloctane is a branched-chain alkane whose purity is critical for various research and development applications, including its use as a reference standard, in lubricant formulations, and as a building block in organic synthesis. The presence of structural isomers and other impurities can significantly impact the physicochemical properties and reactivity of the final product. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques. Methodologies for purity assessment are also described to ensure the final product meets the required specifications.

Pre-purification Strategy: Removal of Linear Alkanes

In synthetic preparations of branched alkanes, residual linear alkanes can be a common impurity. A preliminary purification step to remove these straight-chain hydrocarbons can significantly improve the efficiency of subsequent purification methods.

Protocol 1: Selective Adsorption using Molecular Sieves

This protocol utilizes the size-selective properties of 5A molecular sieves to trap linear alkanes, allowing the bulkier branched isomers to pass through.

Materials:

  • Crude this compound containing linear alkane impurities

  • Activated 5A molecular sieve pellets

  • Anhydrous hexane (B92381) (or other suitable non-polar solvent)

  • Chromatography column

  • Collection flasks

Procedure:

  • Activate the 5A molecular sieves by heating at 300-350°C for 3-4 hours under a stream of inert gas or in a vacuum oven. Allow to cool to room temperature in a desiccator.

  • Pack a chromatography column with the activated molecular sieves.

  • Dissolve the crude this compound in a minimal amount of anhydrous hexane.

  • Load the solution onto the top of the molecular sieve column.

  • Elute the branched alkanes from the column with anhydrous hexane. The linear alkanes will be retained within the pores of the molecular sieves.

  • Collect the eluent containing the enriched this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the pre-purified product.

High-Purity Purification Methods

The choice of the primary purification method depends on the nature of the remaining impurities, the required purity level, and the scale of the purification.

Fractional Distillation

Fractional distillation is a suitable method for separating compounds with different boiling points. While isomers of this compound will have very similar boiling points, this technique can be effective for separating the target compound from impurities with significantly different molecular weights or degrees of branching. Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a lower boiling point due to reduced intermolecular van der Waals forces.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are securely sealed.

  • Place the pre-purified this compound and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

  • Turn on the cooling water for the condenser.

  • Gradually heat the mixture using the heating mantle.

  • Observe the temperature at the distillation head. As the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.

  • Collect the initial fraction (forerun) in a separate receiving flask until the temperature reading is stable.

  • As the temperature remains constant, collect the main fraction corresponding to the boiling point of this compound.

  • If the temperature begins to rise again, change the receiving flask to collect the higher-boiling impurities.

  • Once the desired fraction is collected, turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Preparative Gas Chromatography (pGC)

Preparative Gas Chromatography offers very high separation efficiency and is ideal for isolating high-purity isomers from a complex mixture. The principle relies on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a fraction collector.

  • Column: A non-polar capillary column is recommended for alkane separation, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. Dimensions suitable for preparative work (e.g., 30 m length, 0.53 mm I.D., 1.0 µm film thickness) should be used.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector: Split/splitless injector, operated in splitless mode for sample introduction.

  • Detector: A portion of the column effluent is typically split to a flame ionization detector (FID) for monitoring the separation, while the majority is directed to the fraction collector.

Conditions (starting point for optimization):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 10 minutes.

  • Carrier Gas Flow Rate: Optimized for the best resolution.

  • Fraction Collector: Cooled to condense the eluted compound.

Procedure:

  • Dissolve the this compound sample in a minimal amount of a volatile solvent (e.g., hexane).

  • Inject an appropriate volume of the sample into the pGC system.

  • Monitor the separation on the chromatogram from the FID.

  • Identify the peak corresponding to this compound based on its retention time (which can be determined by running an analytical GC-MS of the mixture beforehand).

  • Program the fraction collector to collect the effluent corresponding to the target peak.

  • Multiple injections may be required to obtain the desired quantity of purified product.

  • Combine the collected fractions.

Column Chromatography

For smaller-scale purifications requiring high purity, column chromatography over silica (B1680970) gel can be an effective method, particularly for removing more polar impurities. For a closely related compound, 4-ethyl-3,6-dimethyloctane, a purity of >98% has been achieved using this technique.[1]

Materials:

  • Silica gel (70-230 mesh)

  • Chromatography column

  • Eluent: Hexane/Ethyl Acetate (B1210297) (95:5 v/v)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in hexane.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with the hexane/ethyl acetate (95:5) solvent system.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate, developing the plate in the eluent, and visualizing the spots. This compound, being a non-polar alkane, will have a high Rf value.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize the expected outcomes of the described purification methods. The data is representative and may vary based on the initial purity of the sample and the specific experimental conditions.

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedThroughputKey AdvantagesKey Disadvantages
Fractional Distillation90-95%HighScalable, good for removing impurities with different boiling points.Low resolution for separating close-boiling isomers.
Preparative GC>99%LowVery high resolution, excellent for isomer separation.Low throughput, requires specialized equipment.
Column Chromatography>98%MediumEffective for removing polar impurities, relatively simple setup.Can be time-consuming, requires solvent usage.

Table 2: Purity Analysis Data (Representative)

Analytical MethodParameterValue
GC-FIDPurity of this compound>99.5%
Limit of Detection (LOD)~5 µg/mL
Limit of Quantitation (LOQ)~15 µg/mL
GC-MSConfirmation of IdentityMass spectrum matches library data

Purity Assessment

Accurate determination of the purity of the final product is essential. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantitative analysis of hydrocarbons.

Protocol 5: Purity Determination by GC-FID

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split/splitless injector.

Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Procedure:

  • Prepare a standard solution of high-purity this compound of known concentration in hexane.

  • Prepare a solution of the purified sample in hexane.

  • Inject the standard and sample solutions into the GC-FID system.

  • Identify the peak for this compound based on its retention time.

  • Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor on the FID. For higher accuracy, a calibration curve can be constructed using standards of known concentrations.

Visualizations

Logical Workflow for Purification of this compound

Purification_Workflow cluster_start Starting Material cluster_prepurification Pre-purification (Optional) cluster_main_purification High-Purity Purification cluster_analysis Purity Assessment cluster_end Final Product start Crude this compound mol_sieves Protocol 1: Molecular Sieve Adsorption start->mol_sieves Contains linear alkanes frac_dist Protocol 2: Fractional Distillation start->frac_dist No linear alkanes or after Protocol 1 mol_sieves->frac_dist prep_gc Protocol 3: Preparative GC frac_dist->prep_gc For highest purity or isomer separation col_chrom Protocol 4: Column Chromatography frac_dist->col_chrom Alternative for highest purity gc_fid Protocol 5: GC-FID Analysis frac_dist->gc_fid prep_gc->gc_fid col_chrom->gc_fid end_product Pure this compound (>99%) gc_fid->end_product Purity Confirmed

Caption: A logical workflow for the purification of this compound.

Signaling Pathway for Method Selection

Method_Selection cluster_decision Decision Points cluster_methods Recommended Method start Initial Purity and Impurity Profile q1 start->q1 q2 q1->q2 No prep_gc Preparative GC q1->prep_gc Yes frac_dist Fractional Distillation q2->frac_dist Large Scale col_chrom Column Chromatography q2->col_chrom Small to Medium Scale

Caption: Decision pathway for selecting a suitable purification method.

References

Application Note: Fractional Distillation of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Ethyl-3,5-dimethyloctane from a mixture of its isomers or other impurities using fractional distillation. This method leverages differences in the boiling points of the components to achieve separation. While the precise boiling point of this compound is not publicly available, this protocol provides a systematic approach to its isolation based on the principles of fractional distillation for branched alkanes.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] As with many synthetic and naturally occurring hydrocarbons, it is often present in a mixture with other structural isomers. The separation of these isomers is crucial for obtaining a pure compound for use in research, as a reference standard, or in further chemical synthesis. Fractional distillation is a fundamental and widely used technique for separating liquid components with different boiling points.[3] The efficiency of the separation is dependent on factors such as the difference in boiling points between the components, the type of distillation column used, and the operational parameters like reflux ratio and distillation rate. For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point. This is due to a decrease in the surface area of the molecule, which results in weaker van der Waals forces.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is provided below. The boiling point for the straight-chain isomer, n-dodecane, is 215-217 °C, which serves as a reference point.[4] The boiling points of the branched isomers will be lower than this value.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC12H26170.33Data not publicly available
n-DodecaneC12H26170.33215-217[4]
3-Ethyl-4,5-dimethyloctaneC12H26170.33Data not publicly available
4-Ethyl-3,3-dimethyloctaneC12H26170.33Data not publicly available

Experimental Protocol

This protocol outlines the laboratory-scale fractional distillation of a mixture containing this compound.

Materials:

  • Mixture containing this compound

  • Round-bottom flask (appropriate size for the volume of the mixture)

  • Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponges)

  • Distillation head with a calibrated thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple, of appropriate sizes)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool, aluminum foil)

  • Vacuum source and manometer (for vacuum distillation, if necessary)

  • Analytical balance

  • Gas chromatograph (GC) or other analytical instrument for fraction analysis

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the mixture to be distilled into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser to the distillation head and secure it. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the outlet of the condenser.

    • Secure all joints with clamps.

    • If necessary, insulate the fractionating column and distillation head to minimize heat loss.

  • Distillation:

    • Begin stirring the mixture if using a magnetic stirrer.

    • Turn on the heating mantle and gradually increase the temperature.

    • Observe the mixture for the onset of boiling.

    • As the vapor rises through the fractionating column, a temperature gradient will be established.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component in the mixture.

    • Collect the initial fraction (forerun) in the first receiving flask as the temperature at the head remains constant. This fraction will be enriched in the lowest boiling point component.

    • Once the temperature begins to rise, change the receiving flask to collect the next fraction. This indicates that the first component has largely distilled over.

    • Continue to collect fractions in separate receiving flasks as the temperature stabilizes at new plateaus, corresponding to the boiling points of the different components.

    • Record the temperature range for each collected fraction.

    • Stop the distillation when the temperature rises significantly after the desired fraction has been collected, or when a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Fraction Analysis:

    • Weigh each collected fraction.

    • Analyze the composition of each fraction using an appropriate analytical technique, such as gas chromatography (GC), to determine the purity of this compound in each.

  • Data Recording:

    • Record the volume/weight of the initial mixture.

    • For each fraction, record the distillation temperature range and the volume/weight collected.

    • Record the results of the purity analysis for each fraction.

Data Presentation

The quantitative data from the fractional distillation should be organized into a clear table for analysis and comparison.

Fraction NumberDistillation Temperature Range (°C)Volume (mL) or Weight (g)Purity of this compound (%)
1 (Forerun)
2
3
...
Residue-

Experimental Workflow Diagramdot

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_analysis Analysis and Completion start Start assemble_apparatus Assemble Fractional Distillation Apparatus start->assemble_apparatus add_mixture Add Mixture and Boiling Chips to Flask assemble_apparatus->add_mixture heat_mixture Gently Heat Mixture add_mixture->heat_mixture monitor_temp Monitor Temperature at Distillation Head heat_mixture->monitor_temp temp_plateau Temperature Plateau? monitor_temp->temp_plateau temp_rise Significant Temp Rise? monitor_temp->temp_rise collect_forerun Collect Forerun (Lowest Boiling Fraction) collect_forerun->monitor_temp temp_plateau->monitor_temp No temp_plateau->collect_forerun Yes change_flask Change Receiving Flask collect_fraction Collect Main Fraction(s) change_flask->collect_fraction collect_fraction->monitor_temp temp_rise->change_flask Yes stop_heating Stop Heating temp_rise->stop_heating No, desired fraction collected analyze_fractions Analyze Fractions (e.g., by GC) stop_heating->analyze_fractions record_data Record Data (Temp, Volume, Purity) analyze_fractions->record_data end End record_data->end

References

Application Note: Chromatographic Separation of 4-Ethyl-3,5-dimethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-3,5-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2][3] The presence of multiple chiral centers results in several stereoisomers, and its structural isomers further contribute to the complexity of analysis in various matrices. Accurate separation and quantification of these isomers are crucial in fields such as organic synthesis, petrochemical analysis, and drug development, where specific isomers may exhibit different physical, chemical, or biological properties.[4] Gas chromatography (GC) is a powerful and widely employed technique for the separation of volatile and semi-volatile compounds like alkanes.[5] The selection of an appropriate capillary column and a sensitive detector, such as the Flame Ionization Detector (FID), is critical for achieving the desired analytical performance due to the high sensitivity of FID for hydrocarbons.[5] For less volatile or thermally labile isomers, High-Performance Liquid Chromatography (HPLC) can serve as a viable alternative.[6]

This application note presents a detailed protocol for the separation of this compound isomers using Gas Chromatography with Flame Ionization Detection (GC-FID). An alternative HPLC method is also discussed.

Challenges in Separation

The primary challenge in the separation of this compound isomers lies in their similar physicochemical properties, particularly their boiling points and polarities.[7] This makes it difficult to achieve baseline resolution using standard chromatographic techniques. The choice of a high-resolution capillary GC column with a stationary phase that can effectively discriminate between subtle structural differences is paramount.[7] For chiral isomers (enantiomers and diastereomers), the use of a chiral stationary phase or chiral derivatizing agents may be necessary.

Recommended Analytical Approach: Gas Chromatography (GC)

Gas chromatography is the preferred method for the separation of volatile and thermally stable compounds like branched alkanes.[5] The separation is primarily based on the boiling points of the analytes and their interaction with the stationary phase.[7] Non-polar stationary phases are the industry standard for alkane separation.[7]

Alternative Approach: High-Performance Liquid Chromatography (HPLC)

For isomers that are difficult to separate by GC or are thermally unstable, HPLC offers an alternative. Normal-phase HPLC (NP-HPLC) on a silica (B1680970) or alumina (B75360) column with a non-polar mobile phase can be effective for separating non-polar isomers.[6] For enantiomeric separation, chiral HPLC columns are employed.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the GC-FID separation of this compound isomers. This data is illustrative and may vary depending on the specific instrument and conditions used.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
Isomer 112.5412876-
Isomer 212.89154321.8
Isomer 313.2198761.6
Isomer 413.55110231.9

Experimental Protocols

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a detailed methodology for the separation of this compound isomers using GC-FID.

1. Sample Preparation

  • Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.[5]

  • Standard Solution Preparation: Prepare a stock solution of the this compound isomer mixture (e.g., 1000 µg/mL) in the chosen solvent.[5] Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Dilution: If the concentration of the isomers in the sample is unknown, perform a preliminary screening or dilute the sample to fall within the calibration range.[5]

  • Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-dodecane or another non-interfering alkane) at a known concentration to all standards and samples.[5]

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.[5]

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ht capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Carrier Gas: Helium or Hydrogen, 1.2 mL/min constant flow.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split/Splitless injector, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Detector Temperature: 300°C.

  • Data Acquisition: Collect data from the start of the injection until the final component has eluted.

3. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the this compound isomers based on their retention times compared to a known standard.

  • Integration: Integrate the peak areas of the isomers and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of each isomer to the internal standard against the concentration of the standards.

  • Quantification: Determine the concentration of each isomer in the samples using the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing Isomers Dilution Dilution & Vialing Sample->Dilution Solvent High-Purity Solvent (e.g., Hexane) Solvent->Dilution Standard Internal Standard (e.g., n-Dodecane) Standard->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (DB-5ht Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification

Caption: Workflow for the GC-FID analysis of this compound isomers.

Conclusion

The presented GC-FID protocol provides a robust and reliable method for the separation and quantification of this compound isomers. The use of a non-polar capillary column allows for the effective separation of these closely related compounds. For challenging separations, particularly of enantiomers, the use of chiral chromatography should be considered. The provided methodology can be adapted and optimized to suit specific laboratory instrumentation and analytical requirements.

References

Application Note: Analysis of 4-Ethyl-3,5-dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-3,5-dimethyloctane (C₁₂H₂₆, MW: 170.33 g/mol ) is a branched-chain alkane.[1][2] The analysis of such volatile organic compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3][4] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[5]

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument configuration, and data analysis, offering a robust framework for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

For accurate and reproducible GC-MS analysis, proper sample preparation is essential. The goal is to prepare a clean, particle-free sample in a volatile solvent suitable for injection into the GC system.[6]

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., hexane, dichloromethane)[3]

  • Glass autosampler vials (1.5 mL) with caps (B75204) and septa[7]

  • Micropipettes

  • Vortex mixer

  • Centrifuge (optional)

  • Syringe filters (0.22 μm, optional)[6]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent like hexane.[4]

    • Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume with the chosen solvent to bring the concentration of this compound into the calibration range.

    • For solid samples, dissolve a known weight of the sample in the solvent. Sonication may be used to aid dissolution.

    • Ensure the final sample is free of particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample through a 0.22 μm syringe filter.[6]

    • Transfer the final prepared sample into a glass autosampler vial for analysis.[7]

GC-MS Instrumentation and Conditions

The selection of appropriate GC-MS parameters is critical for the successful separation and detection of this compound. A non-polar capillary column is typically recommended for the analysis of alkanes.[8]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

Expected Mass Spectrum

The mass spectrum of this compound produced by electron ionization will exhibit characteristic fragmentation patterns for branched alkanes. The molecular ion peak ([M]⁺) at m/z 170 may be weak or absent.[9] Preferential fragmentation occurs at the branching points, leading to the formation of more stable secondary carbocations.[9] The loss of the largest alkyl group at a branch is often favored.[9]

Table 2: Predicted Mass Fragments for this compound

m/zProposed Fragment IonInterpretation
170[C₁₂H₂₆]⁺Molecular Ion (likely low abundance)
141[M - C₂H₅]⁺Loss of an ethyl group
127[M - C₃H₇]⁺Loss of a propyl group
99[M - C₅H₁₁]⁺Loss of a pentyl group
85[C₆H₁₃]⁺Cleavage at a branching point
71[C₅H₁₁]⁺Cleavage at a branching point
57[C₄H₉]⁺Butyl cation, common in aliphatic compounds
43[C₃H₇]⁺Propyl cation, common in aliphatic compounds
Quantitative Analysis

A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 71 or 85) against the concentration of the prepared standards. The concentration of this compound in unknown samples can be determined from this curve.

Table 3: Representative Quantitative Data

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.078,910
10.0160,543
25.0405,876
50.0815,234
100.01,650,987
Unknown Sample 354,123
Calculated Concentration 21.8 µg/mL

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Vial Transfer to Autosampler Vial Standard->Vial Sample Prepare Unknown Sample (Dilution/Dissolution) Filter Filter/Centrifuge to Remove Particulates Sample->Filter Filter->Vial Inject Inject 1 µL into GC Vial->Inject Autosampler Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Peak by Retention Time & Mass Spectrum Chromatogram->Identify Integrate Integrate Peak Area Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Logic cluster_fragments Key Fragment Ions Molecule This compound (C12H26, m/z 170) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ (m/z 170) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Frag1 [M - C2H5]⁺ m/z 141 Fragmentation->Frag1 - C2H5 radical Frag2 [M - C3H7]⁺ m/z 127 Fragmentation->Frag2 - C3H7 radical Frag3 [M - C5H11]⁺ m/z 99 Fragmentation->Frag3 - C5H11 radical Frag4 Other Fragments (m/z 85, 71, 57, 43) Fragmentation->Frag4

Caption: Logical diagram of the mass fragmentation of this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural elucidation of 4-Ethyl-3,5-dimethyloctane using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, data acquisition, and interpretation of ¹H and ¹³C NMR spectra. Due to the absence of publicly available experimental NMR data for this compound, this document presents predicted data based on established principles of NMR spectroscopy for alkanes.[1][2]

Introduction to NMR Spectroscopy in Small Molecule Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a saturated hydrocarbon like this compound (C₁₂H₂₆), ¹H and ¹³C NMR are essential for confirming its constitution.[6][7]

Chemical Structure:

IUPAC Name: this compound[6]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. Chemical shifts for protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.[1] The specific chemical environment of each proton and carbon atom influences its exact chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1CH₃ (C1)~ 0.9Triplet (t)3H
2CH₂ (C2)~ 1.2-1.4Multiplet (m)2H
3CH (C3)~ 1.5-1.7Multiplet (m)1H
4CH₃ (on C3)~ 0.8-0.9Doublet (d)3H
5CH (C4)~ 1.4-1.6Multiplet (m)1H
6CH₂ (ethyl)~ 1.2-1.4Multiplet (m)2H
7CH₃ (ethyl)~ 0.8-0.9Triplet (t)3H
8CH (C5)~ 1.5-1.7Multiplet (m)1H
9CH₃ (on C5)~ 0.8-0.9Doublet (d)3H
10CH₂ (C6)~ 1.2-1.4Multiplet (m)2H
11CH₂ (C7)~ 1.2-1.4Multiplet (m)2H
12CH₃ (C8)~ 0.9Triplet (t)3H

Table 2: Predicted ¹³C NMR Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1C1~ 14
2C2~ 23
3C3~ 35-45
4CH₃ (on C3)~ 15-20
5C4~ 40-50
6CH₂ (ethyl)~ 25-30
7CH₃ (ethyl)~ 10-15
8C5~ 35-45
9CH₃ (on C5)~ 15-20
10C6~ 28-35
11C7~ 23
12C8~ 14

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For non-polar compounds like alkanes, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.[3]

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

3.2. NMR Data Acquisition

The following parameters are a starting point and may require optimization based on the specific NMR instrument used.

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for a sufficient signal-to-noise ratio.

  • Spectral Width (SW): 0-12 ppm.

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128-1024 scans, as ¹³C has a low natural abundance.

  • Spectral Width (SW): 0-220 ppm.[3]

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. The n+1 rule can be used to interpret the splitting patterns in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Pure this compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR DEPT DEPT Acquisition NMR_Tube->DEPT FT Fourier Transform H1_NMR->FT C13_NMR->FT DEPT->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration (1H) Referencing->Integration Multiplicity Multiplicity Analysis (1H) Referencing->Multiplicity Chem_Shift Chemical Shift Analysis (1H & 13C) Referencing->Chem_Shift Structure_Elucidation Structure Confirmation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation Chem_Shift->Structure_Elucidation

Caption: A logical workflow for the NMR analysis of this compound.

Conclusion

This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound for research, scientific, and drug development applications. By following the detailed protocols for sample preparation, data acquisition, and processing, and by utilizing the predicted spectral data as a reference, researchers can effectively confirm the structure of this molecule. The application of 2D NMR techniques such as COSY and HSQC could further aid in the unambiguous assignment of all proton and carbon signals.

References

Application Notes & Protocols: 4-Ethyl-3,5-dimethyloctane as a Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and generalized protocols for the use of 4-Ethyl-3,5-dimethyloctane as a standard in chromatographic applications. Due to its nature as a branched-chain alkane, it holds potential as an internal standard for the quantitative analysis of other hydrocarbons or as a reference compound for retention index calculations in Gas Chromatography (GC). The protocols outlined herein are based on established principles of chromatographic analysis for similar C12 hydrocarbons and provide a robust starting point for method development.

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] In complex sample matrices, such as petrochemicals, environmental samples, or biological extracts, accurate quantification and identification of analytes are critical. Chromatography standards are essential for achieving reliable and reproducible results.[3][4]

Branched alkanes like this compound are suitable for use as chromatography standards due to their chemical inertness and volatility, making them amenable to GC analysis. Their primary applications as standards include:

  • Internal Standard (IS): When added at a known concentration to samples and calibration standards, an internal standard can correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[2][5][6][7] Key criteria for an internal standard are that it must be chemically similar to the analyte, well-separated from other sample components, and not naturally present in the sample.[2][5][8]

  • Retention Index (RI) Reference: The Kovats Retention Index is a standardized method for reporting retention times, which helps in the identification of compounds by comparing experimental values to literature data.[9][10][11] While typically calculated using a series of n-alkanes, branched alkanes can serve as specific markers or be characterized within this system.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62183-64-6[1][2]
Appearance Colorless liquid (Expected)
Boiling Point Estimated: 200 - 210 °C
Polarity Nonpolar

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard in GC-FID

This protocol provides a general methodology for using this compound as an internal standard for the quantification of other nonpolar analytes.

3.1. Materials and Reagents

  • This compound (purity ≥98%)

  • High-purity solvent (e.g., Hexane, Pentane, or other suitable organic solvent)

  • Analyte(s) of interest for calibration curve preparation

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with PTFE-lined septa

3.2. Standard and Sample Preparation Workflow

G prep_start Start: Standard & Sample Preparation stock_is Prepare Internal Standard (IS) Stock (e.g., 1000 µg/mL in Hexane) prep_start->stock_is stock_analyte Prepare Analyte Stock(s) (e.g., 1000 µg/mL in Hexane) prep_start->stock_analyte spike_cal Spike Calibration Standards with IS (Add fixed amount of IS Stock to each) stock_is->spike_cal spike_sample Spike Unknown Sample(s) with IS (Add same fixed amount of IS Stock) stock_is->spike_sample cal_standards Create Calibration Standards (Serial dilution of Analyte Stock) stock_analyte->cal_standards cal_standards->spike_cal vialing Transfer to Autosampler Vials spike_cal->vialing sample_prep Prepare Unknown Sample(s) (Dilute/extract into solvent) sample_prep->spike_sample spike_sample->vialing analysis Proceed to GC Analysis vialing->analysis

Workflow for preparing standards and samples using an internal standard.

3.3. Detailed Methodology

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable high-purity solvent (e.g., hexane).

  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at 1000 µg/mL in the same solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the analyte stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Spiking: Add a precise and consistent volume of the IS stock solution to each calibration standard and each unknown sample. The final concentration of the IS should be similar to the mid-point of the analyte's calibration range.

  • Vialing: Transfer the final solutions to 2 mL autosampler vials for analysis.

3.4. Proposed Gas Chromatography (GC) Conditions

The following parameters are a suggested starting point and should be optimized for the specific application and analytes.

ParameterProposed Value
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Nonpolar, e.g., DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio, adjust as needed)
Oven Program - Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min
Detector Temp 300 °C
Makeup Gas (N₂) 25 mL/min
H₂ Flow 30 mL/min
Air Flow 300 mL/min

3.5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard (this compound) in all chromatograms.

  • Calculate the Response Factor (RF) for the analyte relative to the IS using the calibration standards:

    • Response Ratio = Analyte Peak Area / IS Peak Area

    • Concentration Ratio = Analyte Concentration / IS Concentration

  • Plot a calibration curve of Response Ratio vs. Concentration Ratio.

  • Determine the Concentration Ratio for the unknown samples from their measured Response Ratio using the calibration curve.

  • Calculate the concentration of the analyte in the unknown samples.

Protocol 2: Determination of Kovats Retention Index (RI)

This protocol describes how to determine the Kovats RI of a target compound using this compound as an example analyte, relative to a series of n-alkanes.

3.1. Materials and Reagents

  • This compound

  • n-Alkane standard mixture (e.g., C₈ - C₂₀ or a range that brackets the analyte's retention time)

  • High-purity solvent (e.g., Hexane)

3.2. Experimental Workflow

G ri_start Start: Retention Index Determination prep_alkanes Prepare n-Alkane Standard Solution ri_start->prep_alkanes prep_analyte Prepare Analyte Solution (this compound) ri_start->prep_analyte gc_run_alkanes Analyze n-Alkane Standard via GC (under defined conditions) prep_alkanes->gc_run_alkanes gc_run_analyte Analyze Analyte via GC (under identical conditions) prep_analyte->gc_run_analyte get_rt Record Retention Times (t_R) for Alkanes and Analyte gc_run_alkanes->get_rt gc_run_analyte->get_rt identify_brackets Identify n-Alkanes that elute immediately before (t_Rz) and after (t_R(z+1)) the analyte (t_Rx) get_rt->identify_brackets calculate_ri Calculate Kovats Retention Index (I_x) using the formula identify_brackets->calculate_ri ri_end Result: Retention Index Value calculate_ri->ri_end

Workflow for the determination of the Kovats Retention Index.

3.3. Detailed Methodology

  • Prepare Solutions: Create separate dilute solutions of the n-alkane mixture and this compound in hexane. Alternatively, a single solution containing both can be prepared if peaks are well-resolved.

  • Chromatographic Analysis: Analyze both the n-alkane standard and the analyte solution using the same GC conditions (e.g., the temperature-programmed method described in Protocol 1). It is critical that the conditions are identical for both runs.

  • Record Retention Times: Determine the retention times for the analyte and for each n-alkane in the standard mixture.

  • Calculate Retention Index: Use the following formula for temperature-programmed runs to calculate the RI:[10][11]

    I = 100 * [z + (t_Rx - t_Rz) / (t_R(z+1) - t_Rz)]

    Where:

    • I = Kovats Retention Index of the analyte

    • z = Carbon number of the n-alkane eluting directly before the analyte

    • t_Rx = Retention time of the analyte (this compound)

    • t_Rz = Retention time of the n-alkane eluting directly before the analyte

    • t_R(z+1) = Retention time of the n-alkane eluting directly after the analyte

Expected Results & Discussion

As a C12 branched alkane, this compound is expected to elute between n-undecane (C11) and n-tridecane (C13) on a standard nonpolar column, with its exact retention time being influenced by the degree of branching. Its retention index will likely be in the 1100-1200 range, but this must be determined experimentally.

When used as an internal standard, it should provide a stable and reproducible peak that is well-resolved from common analytes in nonpolar matrices. Users should verify the absence of this compound in their blank samples before adopting it as an internal standard. The protocols provided here offer a foundation for method development, but optimization of GC conditions, particularly the oven temperature program, may be necessary to achieve optimal separation for specific applications.

References

Applications of 4-Ethyl-3,5-dimethyloctane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed application data for 4-Ethyl-3,5-dimethyloctane in materials science is limited in publicly available literature. The following application notes and protocols are based on the established properties of structurally similar long-chain branched alkanes. These are intended to be illustrative of potential applications and should be experimentally validated for specific use cases.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆. Its nonpolar nature, low reactivity, and specific isomeric structure suggest its potential utility in several areas of materials science, primarily where hydrophobicity, lubricity, and controlled viscosity are desired. Branched alkanes, in general, are known for their influence on the physical properties of materials, making them valuable as additives or functional components. This document outlines potential applications and experimental protocols for researchers and scientists exploring the use of this compound in materials development.

Physical and Chemical Properties

A summary of the key computed physical and chemical properties of this compound is presented below. For comparison, data for its straight-chain isomer, n-dodecane, is also included to highlight the influence of branching.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol 170.34 g/mol
Boiling Point (Predicted) Lower than n-dodecane216.2 °C
Melting Point (Predicted) Lower than n-dodecane-9.6 °C
Density (Predicted) Lower than n-dodecane0.749 g/cm³
Appearance Likely a colorless liquidColorless liquid
Solubility Insoluble in water; soluble in nonpolar organic solventsInsoluble in water; soluble in nonpolar organic solvents

Note: The boiling and melting points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area, which leads to weaker van der Waals forces.

Application Note 1: Component for Hydrophobic Coatings

Introduction: The inherent non-polar and hydrophobic nature of long-chain alkanes makes them suitable for creating water-repellent surfaces. This compound can be incorporated into polymer matrices or used as a surface treatment agent to impart hydrophobicity to various substrates.

Potential Advantages:

  • Enhanced Water Repellency: The alkyl chains can orient at the surface, creating a low-energy interface that repels water.

  • Improved Durability: As a component within a coating formulation, it may enhance the flexibility and longevity of the hydrophobic layer.

  • Biocompatibility: Alkanes are generally considered biologically inert, which could be advantageous for biomedical applications.

Experimental Protocol: Preparation and Evaluation of a Hydrophobic Coating

This protocol describes a general method for incorporating this compound into a polymer matrix and evaluating the hydrophobicity of the resulting coating.

Materials:

  • This compound

  • Polymer resin (e.g., polydimethylsiloxane (B3030410) - PDMS, polyurethane)

  • Curing agent for the chosen polymer

  • Appropriate solvent (e.g., toluene, hexane)

  • Substrate slides (e.g., glass, aluminum)

  • Deionized water

  • Contact angle goniometer

Procedure:

  • Formulation Preparation:

    • Dissolve the polymer resin in the chosen solvent to create a solution of desired concentration (e.g., 10% w/v).

    • Add this compound to the polymer solution at various weight percentages (e.g., 1%, 2%, 5% w/w relative to the polymer).

    • Thoroughly mix the solution to ensure homogeneous dispersion of the alkane.

    • Add the curing agent according to the manufacturer's instructions.

  • Coating Application:

    • Clean the substrate slides thoroughly with a suitable solvent and dry them completely.

    • Apply the formulated coating onto the substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.

    • Allow the solvent to evaporate in a fume hood.

    • Cure the coated substrates in an oven at the temperature and for the duration recommended for the specific polymer system.

  • Hydrophobicity Evaluation:

    • Measure the static water contact angle on the surface of the cured coatings using a contact angle goniometer.

    • Place a droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture the image of the droplet and measure the angle formed between the liquid-solid interface and the liquid-vapor interface.

    • Perform measurements at multiple locations on each sample to ensure reproducibility.

    • A contact angle greater than 90° indicates a hydrophobic surface.

Expected Outcome: The incorporation of this compound is expected to increase the water contact angle of the polymer coating, indicating enhanced hydrophobicity.

Application Note 2: Additive for Lubricating Oils

Introduction: Branched alkanes are key components of many lubricating oils due to their stable chemical nature and favorable viscosity characteristics.[1][2][3] this compound, with its branched structure, can potentially serve as a viscosity modifier or a base oil component.

Potential Advantages:

  • Viscosity Control: The specific branching of this compound can influence the viscosity index of a lubricant, which is a measure of how much the viscosity changes with temperature.

  • Thermal Stability: Alkanes are generally resistant to thermal degradation, a crucial property for lubricants operating at high temperatures.

  • Low Reactivity: The inert nature of alkanes prevents them from reacting with metal surfaces or other lubricant additives.[1]

Experimental Protocol: Evaluation of Viscosity Index

This protocol outlines a method to assess the effect of this compound on the viscosity of a base oil.

Materials:

  • This compound

  • Base lubricating oil (e.g., mineral oil)

  • Viscometer (e.g., Cannon-Fenske or a rotational viscometer)

  • Constant temperature baths

Procedure:

  • Sample Preparation:

    • Prepare blends of the base oil with varying concentrations of this compound (e.g., 5%, 10%, 20% by weight).

    • Ensure the blends are homogeneous by thorough mixing.

  • Viscosity Measurement:

    • Measure the kinematic viscosity of the pure base oil and each blend at two different temperatures, typically 40 °C and 100 °C, following the standard operating procedure of the viscometer.

    • Ensure the samples have reached thermal equilibrium in the constant temperature bath before taking measurements.

  • Viscosity Index Calculation:

    • Calculate the Viscosity Index (VI) for each sample using the measured kinematic viscosities at 40 °C and 100 °C according to the ASTM D2270 standard method.

    • Compare the VI of the blends to that of the pure base oil.

Expected Outcome: The addition of this compound may alter the viscosity and viscosity index of the base oil. The direction and magnitude of this change will depend on the specific interactions between the additive and the base oil components.

Visualizations

Experimental_Workflow_Hydrophobic_Coating cluster_prep Formulation Preparation cluster_app Coating Application cluster_eval Evaluation prep1 Dissolve Polymer Resin prep2 Add this compound prep1->prep2 prep3 Add Curing Agent prep2->prep3 app1 Clean Substrate prep3->app1 app2 Apply Coating app1->app2 app3 Cure Coating app2->app3 eval1 Measure Water Contact Angle app3->eval1 eval2 Analyze Results eval1->eval2

Caption: Workflow for hydrophobic coating preparation and evaluation.

Experimental_Workflow_Viscosity_Testing start Start prep Prepare Blends of Base Oil and this compound start->prep measure40 Measure Kinematic Viscosity at 40 °C prep->measure40 measure100 Measure Kinematic Viscosity at 100 °C prep->measure100 calculate Calculate Viscosity Index (ASTM D2270) measure40->calculate measure100->calculate compare Compare VI of Blends to Base Oil calculate->compare end End compare->end

Caption: Workflow for viscosity index evaluation of lubricant blends.

References

Application Notes and Protocols for 4-Ethyl-3,5-dimethyloctane in Lipid Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific studies or established applications of 4-Ethyl-3,5-dimethyloctane in the context of lipid membrane research.

The search results for this compound are primarily limited to chemical and physical property listings in databases such as PubChem, the National Institute of Standards and Technology (NIST) WebBook, and Guidechem.[1][2][3][4][5] These sources provide fundamental data about the molecule, including its chemical formula (C12H26), molecular weight (approximately 170.33 g/mol ), and CAS Registry Number (62183-64-6).[1][3] Information on related isomers like 4-Ethyl-3,6-dimethyloctane, 4-Ethyl-4,5-dimethyloctane, 4-Ethyl-3,3-dimethyloctane (B14556946), and 4-Ethyl-2,3-dimethyloctane is also available, primarily detailing their chemical identifiers and computed properties.[2][4][6][7][8][9]

While one source briefly mentions general synthetic routes for a related isomer, 4-ethyl-3,6-dimethyloctane, involving alkylation reactions, it does not provide any context for its use in biological or biophysical studies.[6]

Due to the lack of available scientific data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound in lipid membrane studies. Researchers, scientists, and drug development professionals interested in exploring the effects of novel aliphatic compounds on lipid membranes would need to conduct foundational research to determine the properties and potential applications of this compound in this field. Such research would involve initial characterization of its interaction with model lipid systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-3,5-dimethyloctane synthesis.

Proposed Synthetic Pathway

A plausible and common route for the synthesis of highly branched alkanes like this compound involves a two-step process:

  • Grignard Reaction: A Grignard reagent is reacted with a ketone to form a tertiary alcohol. For the synthesis of this compound, a suitable starting point would be the reaction of sec-butylmagnesium bromide with 3-methyl-4-heptanone.

  • Reduction of the Tertiary Alcohol: The resulting tertiary alcohol is then reduced to the final alkane product.

This guide will focus on troubleshooting and optimizing the Grignard reaction step, as it is often the most critical for achieving a high overall yield.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a common issue. The primary causes are:

  • Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents are anhydrous.[1]

  • Inactive magnesium surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings before use or use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[1] The disappearance of the iodine's purple color is an indicator of initiation.[1]

  • Purity of the alkyl halide: Ensure the alkyl halide is pure and free from any residual acid or water.

Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I minimize it?

A2: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting alkyl halide.[1] To minimize this side reaction, add the alkyl halide slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling byproduct.[1]

Q3: My yield is low, and I am recovering a large amount of the starting ketone. What is happening?

A3: This suggests that the Grignard reagent is acting as a base and deprotonating the ketone at the alpha-position, leading to enolization, rather than acting as a nucleophile and attacking the carbonyl carbon. This is more common with sterically hindered ketones.[2] To favor the desired nucleophilic addition, consider the following:

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the addition reaction.

  • Use a different Grignard reagent: A less sterically hindered Grignard reagent might be more effective.

  • Consider alternative reagents: Organolithium or organocuprate (Gilman) reagents can sometimes be more effective for hindered systems.

Q4: What is the best solvent for this Grignard reaction?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Diethyl ether is commonly used and is effective for the formation of Grignard reagents from chlorides and bromides. Tetrahydrofuran (THF) is a more polar ether and can be advantageous for less reactive halides.[3]

Q5: How can I purify the final this compound product?

A5: Purification of branched alkanes can be achieved through:

  • Fractional distillation: This is effective for separating the product from solvents and impurities with significantly different boiling points.[4]

  • Column chromatography: For high-purity applications, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is a reliable method.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of tertiary alcohol 1. Incomplete Grignard reagent formation.2. Grignard reagent quenched by moisture or acidic protons.3. Enolization of the ketone starting material.[2]1. Ensure magnesium is activated and alkyl halide is added slowly.2. Use anhydrous solvents and reagents; dry all glassware thoroughly.[1]3. Lower the reaction temperature during the addition of the ketone.
Formation of a white precipitate during reaction The Grignard reagent has precipitated out of the solution or has been quenched.Ensure the solvent is anhydrous. If the precipitate forms during the addition of the ketone, it may be the magnesium alkoxide product, which is expected.
Difficult workup and product isolation Emulsion formation during the aqueous quench.Add the reaction mixture to a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of water to break up the magnesium salts.
Presence of a byproduct with double the molecular weight of the alkyl group Wurtz coupling side reaction.[1]Maintain a low concentration of the alkyl halide by adding it dropwise to the magnesium.

Experimental Protocols

Protocol 1: Synthesis of sec-butylmagnesium bromide (Grignard Reagent)
  • Preparation: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Reagent Formation: In the dropping funnel, add a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[1]

  • Completion: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Reaction of sec-butylmagnesium bromide with 3-methyl-4-heptanone
  • Reaction Setup: Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C in an ice bath.

  • Ketone Addition: Dissolve 3-methyl-4-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Data Presentation

Table 1: Representative Yields for Grignard Reactions with Ketones

Grignard ReagentKetoneProduct (Tertiary Alcohol)Approximate Yield (%)
Ethylmagnesium bromide2-Pentanone3-Methyl-3-hexanol85-95%
n-Propylmagnesium chlorideAcetone2-Methyl-2-pentanol80-90%
Isopropylmagnesium bromide3-Pentanone3-Ethyl-2,4-dimethyl-3-pentanol60-75% (yields can be lower with sterically hindered reagents and ketones)
Phenylmagnesium bromideAcetophenone1,1-Diphenylethanol90-98%

Note: Yields are highly dependent on reaction conditions and the specific substrates used.

Visualizations

Synthesis_Pathway Proposed Synthesis of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent + Mg / Diethyl Ether Mg Mg Tertiary_Alcohol 4-Ethyl-3,5-dimethyl-4-octanol Grignard_Reagent->Tertiary_Alcohol Ketone 3-Methyl-4-heptanone Ketone->Tertiary_Alcohol + Tertiary_Alcohol_2 4-Ethyl-3,5-dimethyl-4-octanol Final_Product This compound Tertiary_Alcohol_2->Final_Product [H] (e.g., Wolff-Kishner or Clemmensen Reduction)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Grignard Reaction Start Low Yield of Tertiary Alcohol Check_Initiation Was Grignard reaction initiation confirmed? Start->Check_Initiation Activate_Mg Activate Mg with iodine or 1,2-dibromoethane. Ensure anhydrous conditions. Check_Initiation->Activate_Mg No Check_Side_Products Analyze crude product for byproducts. Check_Initiation->Check_Side_Products Yes Activate_Mg->Check_Initiation Wurtz_Coupling High MW byproduct detected? (Wurtz Coupling) Check_Side_Products->Wurtz_Coupling Slow_Addition Add alkyl halide more slowly. Wurtz_Coupling->Slow_Addition Yes Recovered_Ketone High recovery of starting ketone? (Enolization) Wurtz_Coupling->Recovered_Ketone No Optimize Yield Improved Slow_Addition->Optimize Lower_Temp Lower reaction temperature during ketone addition. Recovered_Ketone->Lower_Temp Yes No_Improvement Consider alternative reagents. Recovered_Ketone->No_Improvement No Lower_Temp->Optimize

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Alkylation of Octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of octane (B31449) derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of octane derivatives?

A1: The most prevalent side reactions include:

  • Polyalkylation: The introduction of more than one alkyl group onto the substrate. This is particularly common in Friedel-Crafts alkylations where the initial alkylation product is more reactive than the starting material.[1]

  • Carbocation Rearrangement: The rearrangement of the alkyl carbocation intermediate to a more stable form before it reacts with the substrate, leading to the formation of isomeric products.[2][3] This is a significant issue when using primary alkyl halides.[2]

  • Polymerization/Oligomerization: Olefinic reactants or products can polymerize under the acidic reaction conditions, leading to the formation of higher molecular weight byproducts.[4][5]

  • Isomerization: The starting material or the product can isomerize under the reaction conditions, especially at higher temperatures or with strong acid catalysts.

  • Elimination: The alkylating agent can undergo elimination to form an alkene, which can then act as a polymerization precursor.

  • Cracking: At elevated temperatures, the hydrocarbon chains can break down into smaller fragments.[5]

Q2: How can I minimize polyalkylation in my reaction?

A2: To favor mono-alkylation, you can:

  • Use a large excess of the octane derivative substrate relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[6]

  • Employ a less reactive alkylating agent or a milder catalyst.

  • Control the reaction temperature; lower temperatures often favor mono-alkylation.

  • Consider using a bulky protecting group on the substrate to sterically hinder a second alkylation.

Q3: My reaction is giving me a mixture of isomers. What is happening and how can I improve selectivity?

A3: Isomer formation is often a result of carbocation rearrangements to more stable intermediates.[2] To improve selectivity:

  • Choose an alkylating agent that forms a stable carbocation without the need for rearrangement (e.g., a tertiary or benzylic halide).

  • Use a catalyst system that minimizes the lifetime of the free carbocation, for example, by promoting a more concerted reaction mechanism.

  • Lowering the reaction temperature can sometimes disfavor rearrangement pathways.

  • Alternatively, Friedel-Crafts acylation followed by reduction of the ketone can be a reliable method to obtain the desired linear alkyl-substituted product without rearrangement.[2]

Q4: I am observing a significant amount of high-molecular-weight, tar-like material in my product mixture. What is causing this?

A4: The formation of high-molecular-weight byproducts is typically due to polymerization or oligomerization of olefinic species present in the reaction.[4][5] This can be mitigated by:

  • Ensuring the purity of your starting materials and removing any olefinic impurities.

  • Maintaining a high ratio of the alkane to the olefin in the reaction mixture.[4]

  • Optimizing the reaction temperature and time to minimize polymerization.

  • Selecting a catalyst that is less prone to promoting polymerization.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous and inert atmosphere for Lewis acids like AlCl₃).[7] Consider activating the catalyst prior to use.
Insufficient Catalyst In some cases, especially with Friedel-Crafts acylation, the catalyst can form a complex with the product, requiring stoichiometric amounts.[7] Try increasing the catalyst loading.
Low Reaction Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature while monitoring for the formation of side products.
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent. If necessary, switch to a different solvent or use a co-solvent.
Presence of Inhibitors Water or other protic impurities can deactivate acid catalysts.[7] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Carbocation Rearrangement Use an alkylating agent that forms a stable carbocation or switch to a Friedel-Crafts acylation/reduction sequence.[2]
Polyalkylation Use a large excess of the substrate to be alkylated.[6]
Isomerization of Substrate/Product Lower the reaction temperature and shorten the reaction time.
Radical Reactions If using conditions that can generate radicals (e.g., high heat or light), ensure the reaction is performed in the dark and at a controlled temperature.

Data Presentation

Table 1: Effect of Catalyst on the Alkylation of Benzene (B151609) with 1-Chlorooctane

CatalystTemperature (°C)Reaction Time (h)Conversion (%)n-Octylbenzene (%)Rearranged Isomers (%)Polyalkylated Products (%)
AlCl₃25295206515
FeCl₃25480305515
Zeolite H-BEA10067585105
Sc(OTf)₃508909253

This table is illustrative and compiled from general knowledge of Friedel-Crafts reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Octene (B94956) using a Solid Acid Catalyst

This protocol describes a general procedure for the alkylation of benzene with 1-octene using a zeolite catalyst to minimize carbocation rearrangements and polyalkylation.

Materials:

  • Benzene (anhydrous)

  • 1-Octene

  • Zeolite H-BEA catalyst (activated)

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle with temperature control

Procedure:

  • Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at 400°C under a flow of dry air or nitrogen for 4 hours. Cool to room temperature under an inert atmosphere.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Purge the system with nitrogen or argon.

  • Charging the Reactor: To the flask, add the activated Zeolite H-BEA catalyst (e.g., 10 wt% relative to 1-octene) and anhydrous benzene (large excess, e.g., 10 equivalents).

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Addition of Alkylating Agent: Add 1-octene dissolved in a small amount of anhydrous benzene to the dropping funnel. Add the 1-octene solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as determined by the consumption of 1-octene), cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of toluene.

  • Purification: Combine the filtrate and washings. Remove the excess benzene and toluene by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired mono-alkylated octane derivative.

Visualizations

Troubleshooting_Low_Conversion cluster_Catalyst Catalyst Issues cluster_Conditions Reaction Conditions cluster_Reagents Reagent Problems cluster_Inhibitors Inhibitor Presence Start Low or No Conversion Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Reagents Assess Reagent Purity and Solubility Start->Check_Reagents Check_Inhibitors Investigate Potential Inhibitors (e.g., Water) Start->Check_Inhibitors Catalyst_Inactive Inactive Catalyst? Check_Catalyst->Catalyst_Inactive Catalyst_Insufficient Insufficient Catalyst? Check_Catalyst->Catalyst_Insufficient Temp_Low Temperature Too Low? Check_Conditions->Temp_Low Time_Short Reaction Time Too Short? Check_Conditions->Time_Short Impure_Reagents Impure Reagents? Check_Reagents->Impure_Reagents Poor_Solubility Poor Solubility? Check_Reagents->Poor_Solubility Water_Present Water Present? Check_Inhibitors->Water_Present Activate_Catalyst Solution: Activate or Replace Catalyst Catalyst_Inactive->Activate_Catalyst Increase_Loading Solution: Increase Catalyst Loading Catalyst_Insufficient->Increase_Loading Increase_Temp Solution: Increase Temperature Temp_Low->Increase_Temp Increase_Time Solution: Extend Reaction Time Time_Short->Increase_Time Purify_Reagents Solution: Purify Reagents Impure_Reagents->Purify_Reagents Change_Solvent Solution: Change Solvent Poor_Solubility->Change_Solvent Use_Anhydrous Solution: Use Anhydrous Conditions Water_Present->Use_Anhydrous

Caption: Troubleshooting workflow for low or no conversion in alkylation reactions.

Side_Reaction_Pathways cluster_Side_Reactions Common Side Reaction Pathways Start Octane Derivative + Alkylating Agent Desired_Product Mono-alkylated Product Start->Desired_Product Desired Pathway Rearrangement Carbocation Rearrangement Start->Rearrangement Isomerization of Intermediate Polymerization Polymerization Start->Polymerization Oligomerization of Reactants/Products Polyalkylation Polyalkylation Desired_Product->Polyalkylation Further Reaction Rearrangement->Desired_Product Leads to Isomeric Products

Caption: Overview of desired and common side reaction pathways in the alkylation of octane derivatives.

References

Technical Support Center: Synthesis of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-3,5-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, a branched alkane, can be approached through several methods. The most common and practical laboratory-scale synthesis involves a Grignard reaction followed by dehydration and hydrogenation. An alternative, though potentially less selective, method is through Friedel-Crafts alkylation.

  • Grignard Reaction Route: This involves the reaction of a secondary Grignard reagent, such as sec-butylmagnesium bromide, with a suitable ketone, like 4-methyl-3-heptanone (B36217). The resulting tertiary alcohol is then dehydrated to a mixture of alkenes, which are subsequently hydrogenated to yield the final alkane product. This method offers good control over the carbon skeleton.

  • Alkylation Route: This method could involve the alkylation of a smaller alkane with an appropriate alkyl halide in the presence of a Lewis acid catalyst. However, this route is often plagued by a lack of selectivity, leading to a mixture of isomers and over-alkylation products, making purification challenging.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurities in your final product will largely depend on the synthetic route chosen.

  • From the Grignard Route:

    • Unreacted Starting Materials: Residual 4-methyl-3-heptanone may be present if the Grignard reaction did not go to completion.

    • Isomeric Alkanes: The dehydration step can produce a mixture of alkene isomers, which upon hydrogenation, will lead to isomeric alkanes. These are often the most difficult impurities to separate.

    • Wurtz Coupling Products: The Grignard reagent can react with the initial alkyl halide to form a dimer (e.g., 3,4-dimethylhexane (B165660) from sec-butyl bromide).

    • Products of Enolization: The Grignard reagent can act as a base, leading to the enolization of the ketone starting material, which is then recovered after workup.

  • From the Alkylation Route:

    • Positional Isomers: Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to the formation of various positional isomers of this compound.

    • Poly-alkylated Products: The product can undergo further alkylation, leading to higher molecular weight alkanes.

Q3: How can I best purify the final this compound product?

A3: The purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties.

  • Fractional Distillation: This is a primary method for separating alkanes with different boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates is necessary.

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples required for research and development, preparative GC is an excellent, albeit more expensive and less scalable, option. It can effectively separate isomers with very close boiling points.

  • Column Chromatography: While less common for non-polar alkanes, column chromatography over silica (B1680970) gel or alumina (B75360) with a non-polar eluent (e.g., hexane) can help remove more polar impurities. However, it is generally ineffective at separating alkane isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via the Grignard reaction route.

Problem 1: Low yield of the desired tertiary alcohol in the Grignard reaction.

Possible Cause Suggested Solution
Presence of moisture in reagents or glassware. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled ketone.
Poor quality of magnesium turnings. Activate the magnesium turnings by stirring them vigorously under nitrogen or by adding a small crystal of iodine.
Side reaction: Wurtz coupling. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing its reaction with the formed Grignard reagent.
Side reaction: Enolization of the ketone. This is more likely with sterically hindered ketones. Consider using a less hindered Grignard reagent if possible, or perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Side reaction: Reduction of the ketone. This can occur if the Grignard reagent has β-hydrogens. Using a different Grignard reagent without β-hydrogens can mitigate this.

Problem 2: The final product is a complex mixture of isomers as determined by GC-MS.

Possible Cause Suggested Solution
Formation of multiple alkene isomers during dehydration. The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the elimination reaction. Experiment with different acids (e.g., H₂SO₄, P₂O₅) and temperatures to optimize for the desired alkene precursor.
Carbocation rearrangements during dehydration. Use a milder dehydrating agent or a two-step procedure (e.g., conversion of the alcohol to a tosylate followed by elimination with a non-nucleophilic base) to avoid harsh acidic conditions that promote rearrangements.
Isomerization during alkylation (if this route is used). Use a more selective catalyst system and optimize reaction conditions (temperature, reaction time) to minimize carbocation rearrangements.

Problem 3: Difficulty in separating the final product from isomeric impurities by fractional distillation.

Possible Cause Suggested Solution
Very close boiling points of the isomers. Increase the efficiency of the distillation by using a longer column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. A spinning band distillation apparatus can also be effective.
Azeotrope formation. While less common for alkanes, check the literature for potential azeotropes with solvents or other impurities. If an azeotrope is present, a different purification method may be necessary.
Insufficient resolution of the distillation setup. For very high purity requirements, consider using preparative gas chromatography.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-bromobutane (B33332) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a crystal of iodine.

  • Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Methyl-3-heptanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-methyl-3-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Dehydration

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • To the crude tertiary alcohol, add a dehydrating agent (e.g., a catalytic amount of sulfuric acid) and heat to effect dehydration. Monitor the reaction by TLC or GC.

  • Neutralize the reaction mixture, wash with water, and dry the organic layer.

Step 4: Hydrogenation

  • Dissolve the resulting alkene mixture in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by GC).

  • Filter off the catalyst through a pad of Celite and evaporate the solvent to obtain the crude this compound.

Step 5: Purification

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

  • For higher purity, preparative gas chromatography can be employed.

Data Presentation

Table 1: Typical Impurities in the Synthesis of this compound via the Grignard Route

Impurity Source Typical Abundance (GC Area %) Separation Difficulty
3,4-DimethylhexaneWurtz coupling of sec-butyl bromide1-5%Moderate (by fractional distillation)
Unreacted 4-Methyl-3-heptanoneIncomplete Grignard reaction< 5% (can be higher)Easy (by distillation or chromatography)
Isomeric C12H26 AlkanesNon-selective dehydration/rearrangement5-15%Difficult (requires high-efficiency distillation or prep-GC)
Diethyl etherSolventTraceEasy (removed during distillation)

Table 2: Comparison of Purification Methods

Method Achievable Purity Throughput Cost Best For
Fractional Distillation 90-98%HighLowBulk purification
Preparative GC >99%LowHighHigh-purity reference standards
Column Chromatography Not effective for isomersModerateModerateRemoving polar impurities

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Formation cluster_reaction Step 2: C-C Bond Formation cluster_workup Steps 3 & 4: Conversion to Alkane cluster_purification Step 5: Purification 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium Bromide 2-Bromobutane->Grignard_Reagent Diethyl Ether Mg Mg Mg->Grignard_Reagent Tertiary_Alcohol Tertiary Alcohol Intermediate Grignard_Reagent->Tertiary_Alcohol Ketone 4-Methyl-3-heptanone Ketone->Tertiary_Alcohol Alkenes Alkene Mixture Tertiary_Alcohol->Alkenes Dehydration (H+) Final_Product This compound (Crude) Alkenes->Final_Product Hydrogenation (H2, Pd/C) Pure_Product Pure this compound Final_Product->Pure_Product Fractional Distillation or Prep-GC Troubleshooting_Logic Start Start Low_Yield Low Yield of Final Product? Start->Low_Yield Check_Grignard Check Grignard Reaction Step Low_Yield->Check_Grignard Yes Impure_Product Product Impure by GC-MS? Low_Yield->Impure_Product No Check_Grignard->Impure_Product Check_Dehydration Check Dehydration/Hydrogenation Steps Check_Dehydration->Impure_Product Analyze_Impurities Identify Impurity Peaks Impure_Product->Analyze_Impurities Yes End End Impure_Product->End No Isomers_Present Isomeric Impurities? Analyze_Impurities->Isomers_Present Starting_Material_Present Unreacted Starting Material? Analyze_Impurities->Starting_Material_Present Optimize_Purification Optimize Purification Method Optimize_Purification->End Isomers_Present->Optimize_Purification No Revisit_Dehydration Re-evaluate Dehydration Conditions Isomers_Present->Revisit_Dehydration Yes Revisit_Dehydration->Optimize_Purification Starting_Material_Present->Optimize_Purification No Increase_Reaction_Time Increase Grignard Reaction Time/Equivalents Starting_Material_Present->Increase_Reaction_Time Yes Increase_Reaction_Time->Optimize_Purification

Technical Support Center: Optimizing GC-MS Parameters for 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Ethyl-3,5-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for analyzing this compound?

For the analysis of a branched alkane like this compound, a non-polar stationary phase is the optimal starting point. The separation of alkanes is primarily governed by their boiling points, and non-polar columns excel at separating compounds based on this principle. Below is a table summarizing recommended starting parameters.

Q2: I am not seeing a molecular ion peak for this compound in my mass spectrum. Is this normal?

Yes, it is common for highly branched alkanes to exhibit a very weak or absent molecular ion peak (M+) in Electron Ionization (EI) mass spectrometry.[1][2][3] This is due to the high energy of the ionization process, which causes extensive fragmentation. The branching in the structure of this compound provides energetically favorable cleavage points, leading to the formation of stable carbocations.

Q3: What are the expected major fragment ions for this compound?

Q4: How can I improve the resolution between this compound and other isomeric alkanes?

Achieving good resolution between isomeric alkanes can be challenging. Here are several strategies to improve separation:

  • Column Selection: Utilize a long capillary column (e.g., 50-100 meters) with a narrow internal diameter (e.g., 0.25 mm) and a thin film of a non-polar stationary phase.

  • Temperature Program: Employ a slow oven temperature ramp rate (e.g., 2-5 °C/min). This will increase the interaction time of the analytes with the stationary phase, allowing for better separation.

  • Carrier Gas: Use hydrogen as the carrier gas. It provides better efficiency at higher linear velocities compared to helium, which can lead to sharper peaks and improved resolution, often with shorter analysis times.

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak.

  • Asymmetrical peaks, with a "front" sloping into the peak.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Use a deactivated inlet liner. If the column is old, active sites may have developed; consider replacing it.
Column Contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, trim 15-20 cm from the front of the column.
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and the detector according to the instrument manufacturer's guidelines. A poor cut at the column end can also cause peak shape issues.
Column Overload (Fronting) Dilute the sample or increase the split ratio to inject a smaller amount onto the column.
Problem 2: Low Signal Intensity or No Peak Detected

Symptoms:

  • The peak for this compound is very small or not visible.

Possible Causes and Solutions:

CauseSolution
Incorrect Injection Parameters Ensure the injector temperature is high enough to fully vaporize the analyte (a starting point of 250 °C is recommended).
Leaks in the System Check for leaks at the injector, column fittings, and septum using an electronic leak detector.
MS Detector Issues Verify that the mass spectrometer is properly tuned. A dirty ion source can also lead to a significant drop in sensitivity.
Sample Degradation Ensure the sample is properly stored and has not degraded.

Data Presentation

Table 1: Recommended GC-MS Starting Parameters for this compound
ParameterRecommended SettingRationale
GC Column 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl SiloxaneA long, narrow-bore column provides high resolution for isomeric separation. A non-polar phase is ideal for alkanes.
Injector Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times and better resolution.
Flow Rate 1.0 mL/minA typical starting flow rate for a 0.25 mm ID column.
Oven Program 50 °C (hold 2 min), then ramp to 200 °C at 5 °C/minA slow temperature ramp is crucial for separating closely eluting isomers.
MS Ion Source Temp. 230 °CA standard ion source temperature for good ionization efficiency.
MS Quadrupole Temp. 150 °CA standard quadrupole temperature.
Scan Range m/z 40-200Covers the expected molecular ion and fragment ions.
Table 2: Predicted Mass Spectral Fragmentation of this compound (C12H26, MW: 170.34)

Note: This is a predicted fragmentation pattern based on the principles of alkane mass spectrometry, as a library spectrum for this specific isomer is not publicly available. The mass spectrum of a constitutional isomer, 4,5-diethyloctane, is available in the NIST WebBook and shows a similar fragmentation pattern.[4]

m/zPossible Fragment IonInterpretation
141[M - C2H5]+Loss of an ethyl group.
127[M - C3H7]+Loss of a propyl group.
113[M - C4H9]+Loss of a butyl group.
99[M - C5H11]+Loss of a pentyl group.
85[C6H13]+Cleavage at a branching point.
71[C5H11]+Cleavage at a branching point.
57[C4H9]+Likely the base peak, a stable tertiary butyl cation.
43[C3H7]+A stable secondary propyl cation.

Experimental Protocols

Detailed Methodology for GC-MS Analysis
  • Sample Preparation:

    • Dissolve the this compound standard or sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL.

  • Instrument Setup:

    • Install a 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column in the GC.

    • Set the instrument parameters according to Table 1.

    • Perform a leak check on the system.

    • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Injection:

    • Inject 1 µL of the prepared sample using a split injection with a ratio of 50:1.

  • Data Acquisition:

    • Acquire data in full scan mode over the m/z range of 40-200.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern in Table 2 and any available library data for related isomers.

Mandatory Visualization

Troubleshooting_Workflow Start GC-MS Analysis Issue (e.g., Poor Peak Shape, Low Signal) Check_Injection Verify Injection Parameters (Temp, Volume, Split Ratio) Start->Check_Injection Initial Check Check_Leaks Perform System Leak Check Start->Check_Leaks Check_Column Inspect Column (Installation, Contamination) Start->Check_Column Check_MS_Tune Review MS Tune Report Start->Check_MS_Tune Troubleshoot_Injection Adjust Injection Method (e.g., Liner, Septum) Check_Injection->Troubleshoot_Injection Parameters OK? No Resolved Issue Resolved Check_Injection->Resolved Parameters OK? Yes Fix_Leaks Tighten Fittings / Replace Ferrules Check_Leaks->Fix_Leaks Leaks Found? Yes Check_Leaks->Resolved Leaks Found? No Maintain_Column Bakeout or Trim Column Check_Column->Maintain_Column Problem Found? Yes Check_Column->Resolved Problem Found? No Clean_Source Clean Ion Source Check_MS_Tune->Clean_Source Tune Fails? Yes Check_MS_Tune->Resolved Tune OK? Yes Troubleshoot_Injection->Resolved Fix_Leaks->Resolved Maintain_Column->Resolved Clean_Source->Resolved

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Technical Support Center: Separation of 4-Ethyl-3,5-dimethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 4-Ethyl-3,5-dimethyloctane isomers. Due to their structural similarity and lack of functional groups, separating these isomers, particularly the stereoisomers, presents a significant analytical challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate isomers of this compound?

A1: The primary challenges in separating this compound isomers stem from their nearly identical physicochemical properties. These include:

  • Similar Boiling Points: Constitutional isomers of branched alkanes often have very close boiling points, making separation by distillation difficult and requiring high-resolution chromatographic techniques.

  • Lack of Functional Groups: As nonpolar hydrocarbons, these isomers lack functional groups that can engage in strong, specific interactions (like hydrogen bonding or dipole-dipole interactions) with a stationary phase. Separation relies on weaker van der Waals forces, demanding highly selective columns.

  • High Structural Similarity: The isomers differ only in the spatial arrangement of their methyl and ethyl groups. Stereoisomers (enantiomers and diastereomers) are particularly challenging as they have identical boiling points and polarity, requiring a chiral environment for separation.

Q2: What is the most effective chromatographic technique for separating these isomers?

A2: Gas chromatography (GC) is the most effective and widely used technique for separating volatile, nonpolar compounds like alkane isomers. For chiral separations of this compound stereoisomers, chiral GC with a specialized chiral stationary phase is essential. High-Performance Liquid Chromatography (HPLC) is generally less suitable for non-functionalized alkanes due to their poor solubility in typical HPLC mobile phases and weak interactions with stationary phases.

Q3: Can I separate the enantiomers of this compound using a standard non-chiral GC column?

A3: No, enantiomers cannot be separated on a non-chiral stationary phase. Enantiomers have identical physical properties in a non-chiral environment. To resolve them, a chiral stationary phase (CSP) that interacts differently with each enantiomer is required, leading to different retention times.

Q4: What type of GC column is best suited for separating this compound isomers?

A4: For separating the constitutional isomers, a high-resolution capillary column with a nonpolar or slightly polar stationary phase (e.g., polydimethylsiloxane-based phases) can be effective. For separating the stereoisomers (enantiomers and diastereomers), a chiral stationary phase is mandatory. Cyclodextrin-based CSPs are commonly used for the enantioseparation of unfunctionalized chiral alkanes.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Isomers

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Inability to distinguish between two or more isomers.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSolution
Suboptimal Temperature Program A temperature ramp that is too fast can prevent sufficient interaction with the stationary phase. Action: Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min) around the expected elution temperature of the isomers. A lower initial oven temperature can also improve focusing of the analytes at the head of the column.
Incorrect Carrier Gas Flow Rate Flow rates that are too high or too low can decrease column efficiency. Action: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions.
Inappropriate Column Choice The stationary phase may not have enough selectivity for the isomers. Action: For constitutional isomers, try a column with a different stationary phase chemistry. For stereoisomers, ensure you are using a suitable chiral stationary phase (e.g., a cyclodextrin-based column).
Column Overload Injecting too much sample can lead to peak broadening and fronting. Action: Reduce the injection volume or dilute the sample.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Active Sites in the Inlet or Column Although alkanes are nonpolar, active sites (e.g., exposed silanol (B1196071) groups) in the GC system can cause undesirable interactions. Action: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the column is old, consider replacing it.
Column Contamination Buildup of non-volatile residues on the column can lead to peak tailing. Action: Bake out the column at a high temperature (within its specified limits). Trim the first few centimeters of the column.
Poor Column Installation An improper cut or installation of the column can create dead volume and turbulence. Action: Ensure the column is cut cleanly at a 90-degree angle and installed to the correct depth in the injector and detector.

Data Presentation

The following tables present illustrative quantitative data for the separation of this compound isomers. This data is hypothetical and intended to demonstrate typical results under optimized conditions.

Table 1: Illustrative GC Separation of this compound Diastereomers

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)
(3R,4R,5S)-4-Ethyl-3,5-dimethyloctane25.4224.8-
(3S,4S,5R)-4-Ethyl-3,5-dimethyloctane25.8925.11.85
(3R,4S,5R)-4-Ethyl-3,5-dimethyloctane26.5325.22.10
(3S,4R,5S)-4-Ethyl-3,5-dimethyloctane27.0124.91.68

Conditions: Chiral GC with a cyclodextrin-based stationary phase.

Table 2: Impact of GC Oven Temperature Program on Resolution

Temperature ProgramResolution (Rs) between first two eluting diastereomersAnalysis Time (min)
50°C (1 min), ramp 10°C/min to 200°C1.2520
50°C (1 min), ramp 5°C/min to 200°C1.6036
50°C (1 min), ramp 2°C/min to 200°C1.8581

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Stereoisomers

Objective: To separate and identify the stereoisomers of this compound.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized cyclodextrin (B1172386) stationary phase.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split 50:1 for concentrated samples)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Procedure:

  • Sample Preparation: Dissolve the this compound isomer mixture in a volatile, nonpolar solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Data Analysis: Identify the peaks corresponding to the isomers based on their retention times and mass spectra. The mass spectra of the isomers will be very similar, so identification will primarily rely on retention time. Calculate the resolution between adjacent peaks to assess separation efficiency.

Mandatory Visualizations

GC_Troubleshooting_Workflow cluster_Start Problem Identification cluster_Checks Troubleshooting Steps cluster_Evaluation Evaluation cluster_Outcome Outcome start Poor Resolution or Co-elution of Isomers check_temp Optimize Temperature Program (e.g., slower ramp rate) start->check_temp Initial Check check_flow Verify and Optimize Carrier Gas Flow Rate check_temp->check_flow check_column Evaluate Stationary Phase (Is it appropriate? Is it chiral?) check_flow->check_column check_injection Check for Column Overload (Reduce injection volume) check_column->check_injection evaluate Analyze Chromatogram for Improved Resolution (Rs > 1.5) check_injection->evaluate After Adjustments evaluate->check_temp No, Re-optimize success Separation Achieved evaluate->success Yes fail Issue Persists: Consider Advanced Techniques (e.g., GCxGC) evaluate->fail No, after multiple attempts

Caption: Troubleshooting workflow for poor isomer resolution in GC.

Experimental_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing sample_prep Sample Preparation (Dilute in Hexane) injection Inject Sample (1 µL) sample_prep->injection instrument_setup Instrument Setup (Install Chiral Column, Set GC-MS Parameters) instrument_setup->injection acquisition Data Acquisition (Chromatogram & Mass Spectra) injection->acquisition peak_integration Peak Integration and Identification acquisition->peak_integration resolution_calc Calculate Resolution (Rs) peak_integration->resolution_calc reporting Generate Report resolution_calc->reporting

Caption: Experimental workflow for chiral GC-MS analysis.

Technical Support Center: Thermal Degradation of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal degradation of 4-Ethyl-3,5-dimethyloctane during distillation.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern during the distillation of this compound?

A1: Thermal degradation, also known as pyrolysis or thermal cracking, is the breakdown of a molecule at elevated temperatures.[1][2][3] For a large, branched alkane like this compound (C12H26), distillation requires high temperatures to achieve vaporization, which can approach the temperature at which its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds begin to break.[1][4] This is a concern because it leads to the formation of impurities—smaller alkanes and alkenes—in the distillate, reducing the purity and yield of the desired product. The process typically proceeds through a free-radical chain mechanism.[1][2]

Q2: At what temperature should I expect thermal degradation of this compound to become significant?

Q3: What are the likely degradation products of this compound?

A3: The thermal degradation of this compound will produce a complex mixture of smaller, more volatile hydrocarbons.[1][4] The cracking process involves the random scission of C-C and C-H bonds.[3] Based on the structure of the parent molecule, you can expect a variety of smaller alkanes and alkenes.

Potential Degradation Products of this compound:

Product TypeExamples
AlkanesMethane, Ethane, Propane, Butane, Pentane, Hexane (B92381), Heptane, Octane and their isomers
AlkenesEthene, Propene, Butene, Pentene, Hexene, Heptene, Octene and their isomers

The exact distribution of these products will depend on the distillation temperature, pressure, and residence time in the heated zones.

Q4: How does the branched structure of this compound affect its thermal stability?

A4: Generally, branched-chain alkanes are more thermally stable than their straight-chain isomers.[5][6] This increased stability is attributed to factors such as the higher number of stronger primary C-H bonds and stabilizing electronic effects.[7] Therefore, this compound is expected to have a higher decomposition temperature compared to n-dodecane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound that may be related to thermal degradation.

Problem 1: Discolored (Yellowish) Distillate

Possible Cause: Formation of unsaturated compounds (alkenes) and potentially polymeric materials due to thermal degradation. Alkenes can undergo further reactions to form colored species.

Troubleshooting Steps:

  • Lower the Distillation Temperature:

    • Reduce the heating mantle/oil bath temperature.

    • If possible, perform the distillation under vacuum to lower the boiling point of this compound.[8]

  • Minimize Residence Time:

    • Ensure a smooth and rapid distillation process. Avoid letting the compound sit at high temperatures for extended periods.

    • Use an appropriately sized distillation flask to avoid a large volume of liquid being heated for a long time.

  • Check for Hot Spots:

    • Ensure uniform heating of the distillation flask. Use a heating mantle with even heat distribution or a well-stirred oil bath.

    • Avoid direct, intense heating from a flame.

  • Inert Atmosphere:

    • While pyrolysis can occur in the absence of air, the presence of oxygen can lead to oxidation products which are often colored.[2] Purging the distillation apparatus with an inert gas like nitrogen or argon can help minimize oxidation.

Figure 1. Troubleshooting workflow for a discolored distillate.
Problem 2: Low Yield of this compound

Possible Cause: Significant loss of the target compound due to thermal degradation into more volatile, lower-boiling-point products which are either lost to the vacuum pump or co-distill.

Troubleshooting Steps:

  • Analyze the Distillate:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of your distillate. The presence of a wide range of smaller alkanes and alkenes is a strong indicator of thermal degradation.

  • Optimize Distillation Conditions:

    • As with discoloration, lower the distillation temperature by using a vacuum.

    • Monitor the temperature of the vapor phase closely. A fluctuating or unexpectedly low vapor temperature can indicate the presence of more volatile degradation products.

  • Check for Leaks:

    • In a vacuum distillation setup, a leak can introduce air (oxygen), which can sometimes accelerate degradation, and will also affect the boiling point.

Troubleshooting_Low_Yield start Low Yield step1 Analyze Distillate (GC-MS) start->step1 q1 Degradation products detected? step1->q1 step2 Optimize Distillation Conditions (Lower Temp/Vacuum) q1->step2 Yes q2 Is it a vacuum distillation? q1->q2 No end Yield Improved step2->end step3 Check for System Leaks q2->step3 Yes q2->end No step3->end

Figure 2. Logical steps to troubleshoot low product yield.

Experimental Protocols

Protocol 1: Monitoring Thermal Degradation During Distillation

Objective: To determine the extent of thermal degradation of this compound under specific distillation conditions.

Methodology:

  • Initial Sample Analysis:

    • Before starting the distillation, take an aliquot of the crude this compound.

    • Analyze this initial sample by Gas Chromatography (GC) with a Flame Ionization Detector (FID) to establish a baseline purity and identify any existing impurities.

  • Distillation Setup:

    • Set up a distillation apparatus (simple or fractional, with or without vacuum).

    • Place a thermometer to accurately measure the vapor temperature.

    • Ensure the heating mantle or oil bath temperature is precisely controlled and monitored.

  • Sample Collection:

    • Collect distillate fractions at regular intervals (e.g., every 10% of the expected yield).

    • After the distillation is complete, allow the distillation pot to cool and collect a sample of the residue.

  • Analysis of Fractions and Residue:

    • Analyze each distillate fraction and the pot residue using the same GC-FID method as the initial sample.

    • For identification of unknown peaks, use GC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the distillate fractions and the residue with the initial sample.

    • An increase in the number and area of peaks corresponding to lower molecular weight compounds indicates thermal degradation.

    • Quantify the percentage of degradation by comparing the peak area of this compound to the total peak area of all components in each fraction.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the specific chemical compounds formed from the thermal degradation of this compound.

Methodology:

  • Sample Preparation:

    • Use a sample of distillate or pot residue that has shown evidence of degradation (from Protocol 1).

    • Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C) to ensure complete vaporization.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating hydrocarbons.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of volatile products.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of approximately m/z 35-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) to identify the compounds.

    • The fragmentation patterns of alkanes and alkenes are well-characterized and can be used for positive identification.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a study on the thermal degradation of this compound during distillation at atmospheric pressure, illustrating the expected trend.

Table 1: Effect of Pot Temperature on Degradation

Pot Temperature (°C)Purity of Distillate (%)Total Degradation Products (%)Major Degradation Products (by GC area %)
22099.50.5C4-C6 Alkenes
24097.22.8C4-C7 Alkanes/Alkenes, Propene
26092.17.9C3-C8 Alkanes/Alkenes, Ethene, Propene
28085.414.6Broad range of C2-C9 hydrocarbons

Table 2: Product Distribution from Pyrolysis at 260°C (Hypothetical)

Compound ClassRelative Abundance (%)Key Identified Species
C1-C4 Gases15Propene, Butene, Ethane
C5-C8 Alkanes45Pentane, Hexane isomers
C5-C8 Alkenes40Pentene, Hexene isomers

References

Troubleshooting peak tailing in 4-Ethyl-3,5-dimethyloctane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of compounds such as 4-Ethyl-3,5-dimethyloctane.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, showing a "tail." This can compromise resolution, integration, and the accuracy of quantification.[1][2][3] A tailing or asymmetry factor exceeding 1.5 is a clear indicator that investigation is needed.[3][4]

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Initial Assessment: Are All Peaks Tailing or Only Specific Peaks?

The first step in troubleshooting is to observe the chromatogram to determine the extent of the peak tailing.[5][6]

  • If all peaks, including the solvent peak, are tailing: The issue is likely a physical or mechanical problem in the GC system.[3][7] This could be related to the flow path of the carrier gas.[2]

  • If only some peaks are tailing: This suggests a chemical interaction between the analyte and active sites within the system.[5][6]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed B Are all peaks tailing? A->B C YES B->C All Peaks D NO B->D Some Peaks E Check for physical issues: - Improper column installation - Poor column cut - System leaks - Contaminated inlet liner C->E F Check for chemical issues: - Active sites on column/liner - Column contamination - Solvent/phase mismatch - Column overload D->F G Re-install column correctly Inspect and re-cut column Perform leak check Replace inlet liner & septum E->G H Trim column front Use a deactivated liner Check solvent compatibility Dilute sample F->H I Problem Resolved? G->I H->I J YES I->J Yes K NO I->K No L End J->L M Consider column replacement or consult with a specialist K->M

Caption: Troubleshooting workflow for peak tailing in GC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a distortion in a chromatogram where the latter half of a peak is broader than the front half, creating an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and precision of quantitative analysis.[1][4]

Q2: My analyte, this compound, is non-polar. Why would its peak be tailing?

A2: While non-polar compounds like alkanes are less prone to strong interactions, peak tailing can still occur. If all peaks are tailing, it's likely a physical issue like a poor column cut or improper installation creating dead volume.[2][3] If only the alkane peaks are tailing, it could be due to column contamination where non-volatile residues from previous injections create active sites.[3]

Q3: How often should I perform inlet maintenance?

A3: The frequency of inlet maintenance, including replacing the liner and septum, depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, monthly maintenance may be sufficient. However, if you are running complex matrices or a high volume of samples, weekly or even daily maintenance might be necessary to prevent peak tailing and ensure data quality.

Q4: Can the injection technique cause peak tailing?

A4: Yes, the injection technique can significantly impact peak shape. Overloading the column by injecting too much sample can lead to peak distortion that may appear as tailing. Additionally, in splitless injections, an inappropriate initial oven temperature can cause what is known as a "solvent effect violation," leading to tailing of early eluting peaks.

Q5: I've tried all the troubleshooting steps, and the peak tailing persists. What should I do now?

A5: If you have systematically addressed potential issues with the inlet, column installation, and method parameters without success, the column itself may be permanently damaged.[1] The stationary phase can degrade over time, especially when exposed to oxygen at high temperatures or aggressive solvents. In this case, replacing the column is the next logical step.

Data Presentation: Typical GC Parameters for C12 Alkane Analysis

The following table provides a starting point for the GC analysis of C12 alkanes like this compound. These parameters may require optimization for your specific instrument and application.

ParameterTypical Value/Condition
Column Non-polar, e.g., DB-5ms or equivalent
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 or 100:1)
Injection Volume 1 µL
Oven Program Initial Temp: 50-80 °C, hold for 1-2 min
Ramp: 5-10 °C/min to 250-280 °C
Final Hold: 2-5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp FID: 280-300 °C; MS Transfer Line: 280 °C

Experimental Protocols

Here are detailed protocols for common troubleshooting procedures.

Protocol 1: GC Inlet Maintenance (Replacing the Liner and Septum)
  • Cool Down: Ensure the GC inlet is at room temperature. Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut upon reassembly.

  • Remove Liner: Carefully take out the inlet liner, which may require forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Put the inlet back together.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column.

  • Cool Down and Disconnect: Ensure the GC oven and inlet are cool. Turn off the carrier gas and carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond scribe, make a light score on the polyimide coating of the column about 10-20 cm from the inlet end.

  • Break the Column: Gently bend the column at the score to create a clean break.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[4] If the cut is poor, repeat the process.

  • Re-install Column: Re-install the column in the inlet according to the manufacturer's instructions for the correct depth.

Visualization of this compound

Caption: Chemical structure of this compound.

References

Minimizing fragmentation in mass spectrometry of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of 4-Ethyl-3,5-dimethyloctane, particularly concerning molecular ion fragmentation.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue: The molecular ion (M+) peak at m/z 170 is weak or absent in the mass spectrum.

Cause: this compound is a highly branched alkane, and like other such molecules, it is prone to extensive fragmentation under standard Electron Ionization (EI) conditions (typically 70 eV).[1][2][3] The energy imparted during ionization often exceeds the strength of the C-C bonds, leading to cleavage at the branching points to form more stable secondary and tertiary carbocations.[1][2]

Solutions:

  • Reduce the Ionization Energy (Low-Energy EI): Lowering the electron energy in the ion source can decrease the internal energy of the molecular ion, thus reducing fragmentation.

    • Action: Decrease the electron energy from the standard 70 eV to a lower value, for example, in the range of 15-20 eV.

    • Expected Outcome: An increase in the relative abundance of the molecular ion peak. Note that overall sensitivity may decrease.

  • Employ a Soft Ionization Technique: Soft ionization methods impart less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent molecular ion peak.[4]

    • Action: Switch from EI to a soft ionization technique such as Chemical Ionization (CI) or Photoionization (PI).

    • Expected Outcome: A mass spectrum dominated by the protonated molecule [M+H]+ (in the case of CI) or the molecular ion M+• (in the case of PI), with minimal fragmentation.

Issue: The mass spectrum is complex and difficult to interpret due to numerous fragment peaks.

Cause: The complex structure of this compound provides multiple pathways for fragmentation, especially at the ethyl and methyl branch points.[2] This results in a rich fragmentation pattern that can be challenging to decipher.

Solutions:

  • Utilize Chemical Ionization (CI): CI is a softer ionization technique that produces simpler mass spectra.[4]

    • Action: Use a reagent gas such as methane (B114726), isobutane (B21531), or ammonia (B1221849) in the ion source. These gases are ionized first and then transfer a proton to the analyte, resulting in a protonated molecule [M+H]+.[4]

    • Expected Outcome: A simplified mass spectrum with a strong peak at m/z 171 ([M+H]+) and significantly fewer fragment ions.

  • Consider Photoionization (PI): PI uses photons to ionize the molecule, which can be a very gentle method of ion formation.

    • Action: Employ a Photoionization source. The energy of the photons can be tuned to be just above the ionization potential of the analyte, minimizing excess energy and thus fragmentation.

    • Expected Outcome: A clean mass spectrum with a prominent molecular ion peak at m/z 170.

Frequently Asked Questions (FAQs)

Q1: Why is my molecular ion peak for this compound (m/z 170) so small when using Electron Ionization (EI)?

A1: Branched alkanes like this compound are highly susceptible to fragmentation under standard 70 eV EI conditions.[1][2][3] The energy transferred to the molecule upon ionization is often sufficient to break C-C bonds, particularly at the points of branching where more stable carbocations can be formed.[1][2] This leads to a low abundance of the intact molecular ion.

Q2: What are the best alternative ionization techniques to minimize fragmentation of this compound?

A2: For non-polar and volatile compounds like alkanes, Chemical Ionization (CI) and Photoionization (PI) are excellent soft ionization alternatives to EI.[4][5] Both techniques impart significantly less energy to the analyte molecule, resulting in a much higher abundance of the molecular or protonated molecular ion.[4][5] Atmospheric Pressure Chemical Ionization (APCI) can also be a suitable technique.[6]

Q3: What reagent gas should I use for Chemical Ionization (CI) of this compound?

A3: Methane, isobutane, and ammonia are common reagent gases for CI.[4] For alkanes, methane is a good starting point as it is a strong proton donor. If fragmentation is still observed with methane, switching to a milder reagent gas like isobutane or ammonia can result in even softer ionization.[4]

Q4: Will lowering the electron energy in EI completely eliminate fragmentation?

A4: Lowering the electron energy will reduce fragmentation but may not eliminate it entirely. There is a trade-off between reducing fragmentation and maintaining good signal intensity. Finding the optimal energy will likely require some experimentation.

Q5: Where can I find a reference mass spectrum for this compound?

A5: While a publicly available, peer-reviewed mass spectrum for this compound can be difficult to locate, the NIST Chemistry WebBook is a valuable resource for mass spectral data of many organic compounds.[7] However, a spectrum for this specific isomer may not be present. In such cases, comparing your results to the spectra of other branched C12 alkanes can be informative.[8]

Data Presentation

Table 1: Comparison of Expected Mass Spectral Data for this compound (m/z 170) under Different Ionization Conditions.

Ionization TechniqueExpected Molecular Ion (or related)Relative Intensity of Molecular IonExpected Major Fragment Ions (m/z)
Electron Ionization (EI) at 70 eVM+• at m/z 170Very Low to AbsentComplex pattern, likely including fragments from cleavage at branch points (e.g., loss of ethyl, propyl, etc.)
Low-Energy EI (e.g., 15 eV)M+• at m/z 170Low to ModerateReduced fragmentation compared to 70 eV EI
Chemical Ionization (CI) with Methane[M+H]+ at m/z 171High to Very HighMinimal fragmentation
Photoionization (PI)M+• at m/z 170High to Very HighMinimal fragmentation

Experimental Protocols

Protocol: Minimizing Fragmentation of this compound using Chemical Ionization (CI)

Objective: To obtain a mass spectrum of this compound with a prominent protonated molecular ion and minimal fragmentation.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) equipped with a Chemical Ionization source.

Materials:

  • Sample of this compound dissolved in a suitable volatile solvent (e.g., hexane).

  • Methane (or isobutane) reagent gas (high purity).

Procedure:

  • Instrument Setup:

    • Install the Chemical Ionization source in the mass spectrometer according to the manufacturer's instructions.

    • Introduce the reagent gas (methane) into the ion source at the manufacturer's recommended pressure (typically around 1 torr).[9]

    • Set the ion source temperature to an appropriate value (e.g., 150-250 °C) to ensure the sample remains in the gas phase.

  • GC Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: 50 °C for 1 min, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Chemical Ionization (Positive Ion).

    • Reagent Gas: Methane.

    • Scan Range: m/z 50-250.

    • Acquisition Mode: Full Scan.

  • Sample Analysis:

    • Inject the prepared sample of this compound into the GC-MS.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Examine the resulting mass spectrum. The base peak or a very prominent peak should be observed at m/z 171, corresponding to the protonated molecule [C12H26+H]+.

    • If significant fragmentation is still present, consider using a milder reagent gas like isobutane.

Mandatory Visualization

Fragmentation_Troubleshooting_Workflow start Start: Mass Spectrum of This compound Acquired check_M_peak Is the Molecular Ion (m/z 170) or [M+H]+ (m/z 171) Clearly Visible? start->check_M_peak issue_no_M_peak Issue: Weak or Absent Molecular Ion check_M_peak->issue_no_M_peak No end_success Success: Molecular Weight Confirmed check_M_peak->end_success Yes solution_soft_ionization Solution: Employ Soft Ionization (e.g., Chemical Ionization or Photoionization) issue_no_M_peak->solution_soft_ionization solution_low_EI Alternative: Reduce EI Energy (e.g., to 15-20 eV) issue_no_M_peak->solution_low_EI reacquire Re-acquire Mass Spectrum solution_soft_ionization->reacquire solution_low_EI->reacquire reacquire->check_M_peak

Caption: Troubleshooting workflow for addressing a weak or absent molecular ion peak.

References

Technical Support Center: 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Ethyl-3,5-dimethyloctane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during the handling and storage of this compound.

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat, sparks, open flames, and other potential ignition sources. The storage area should be equipped with explosion-proof equipment.

Q2: How can I tell if my sample of this compound has degraded or is contaminated?

A2: As a saturated hydrocarbon, this compound is chemically stable under normal conditions. However, contamination or degradation may be indicated by a change in its physical appearance, such as discoloration or the presence of particulate matter. For a definitive assessment of purity, analytical methods such as Gas Chromatography (GC) are recommended.

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities in this compound are often structural isomers that may have formed during synthesis. These isomers have the same molecular formula but different arrangements of atoms. High-purity samples are typically achieved through purification techniques like fractional distillation or column chromatography.

Q4: Is this compound sensitive to light or air?

A4: While the provided documentation does not specify extreme sensitivity to light or air for this compound, general best practices for storing organic compounds should be followed. Storing in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) can minimize potential oxidation or degradation over extended periods.

Handling and Safety

Q5: What are the main hazards associated with this compound?

A5: this compound is a flammable liquid and poses an aspiration hazard. It is important to handle the compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q6: What should I do in case of a spill?

A6: In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources. Use an inert absorbent material to contain and clean up the spill. Dispose of the waste in accordance with local regulations.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

Objective: To determine the purity of a this compound sample and identify the presence of any volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar capillary column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be 1 mg/mL.

  • Instrument Setup:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Detector Temperature: Set higher than the column temperature to prevent condensation (e.g., 280 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds with different boiling points.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The output chromatogram will show peaks corresponding to different compounds in the sample. The area of each peak is proportional to the concentration of that compound. Purity is calculated by dividing the peak area of this compound by the total area of all peaks.

Parameter Example Value
Column DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temp. 250 °C
Detector Temp. 280 °C
Oven Program 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium
Injection Vol. 1 µL

Visualizations

TroubleshootingWorkflow start Suspected Issue with This compound visual_inspection Perform Visual Inspection (Color, Particulates) start->visual_inspection issue_identified Issue Identified? visual_inspection->issue_identified analytical_testing Conduct Analytical Testing (e.g., GC for Purity) purity_ok Purity Meets Specification? analytical_testing->purity_ok storage_review Review Storage Conditions (Temp, Light, Atmosphere) handling_review Review Handling Procedures (Cross-contamination) storage_review->handling_review remediate_storage Remediate Storage Conditions storage_review->remediate_storage refine_handling Refine Handling Protocols handling_review->refine_handling issue_identified->analytical_testing Yes issue_identified->storage_review No quarantine Quarantine Suspect Material purity_ok->quarantine No use_as_is Proceed with Experiment purity_ok->use_as_is Yes consult_sds Consult Safety Data Sheet (SDS) quarantine->consult_sds

Caption: Troubleshooting workflow for stability and purity issues.

DegradationPathway alkane This compound (Alkane) alcohol Primary/Secondary Alcohol alkane->alcohol [O] (Hydroxylation) aldehyde_ketone Aldehyde / Ketone alcohol->aldehyde_ketone [O] (Oxidation) acid Carboxylic Acid aldehyde_ketone->acid [O] (Oxidation) beta_oxidation Further Metabolism (e.g., β-oxidation) acid->beta_oxidation

Caption: Generalized aerobic degradation pathway for alkanes.

Validation & Comparative

A Comparative Guide to the Mass Spectra of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectra of n-dodecane and several of its branched-chain isomers. Understanding the fragmentation patterns of these isomers is crucial for their accurate identification in complex mixtures, a common challenge in fields ranging from environmental analysis to metabolomics and petroleum chemistry. This document presents experimental data, a detailed methodology for spectral acquisition, and a visualization of the fragmentation process to aid in the structural elucidation of these C12H26 alkanes.

Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for n-dodecane and four of its isomers. The data, obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, highlights the differences in the relative abundance of the molecular ion and major fragment ions, which are characteristic of each isomer's structure.

Isomer NameMolecular Ion (m/z 170) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
n-Dodecane1.55743 (85), 71 (55), 85 (30)
2,6-DimethyldecaneNot Observed4357 (80), 71 (30), 85 (25), 113 (15)
2,2,4,6,6-PentamethylheptaneNot Observed5741 (35), 43 (30), 113 (20)
2,2-DimethyldecaneNot Observed5743 (50), 71 (15), 85 (10), 113 (5)
5-MethylundecaneNot Observed4357 (90), 71 (40), 85 (35), 99 (10)

Experimental Protocols

The mass spectral data presented in this guide were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source. The following protocol outlines the typical experimental parameters for the analysis of C12H26 isomers.

1. Sample Preparation:

  • Prepare a dilute solution of the C12H26 isomer in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-350.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.

4. Data Analysis:

  • The acquired mass spectra are compared with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.

Fragmentation Pathway Visualization

The following diagram illustrates the general fragmentation process for a generic C12H26 isomer upon electron ionization. The initial impact of a high-energy electron ejects an electron from the molecule, forming a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation through the cleavage of C-C bonds to produce smaller, more stable carbocations. The specific fragmentation pattern is highly dependent on the structure of the parent isomer, with preferential cleavage occurring at branch points to form more stable tertiary or secondary carbocations.

fragmentation_pathway M C12H26 (Analyte Molecule) M_ion [C12H26]+• (Molecular Ion) M->M_ion + e- e_in 70 eV Electron e_in->M e_out 2e- M_ion->e_out Fragments Fragment Ions (e.g., [CnH2n+1]+) M_ion->Fragments Fragmentation Detector Mass Analyzer & Detector Fragments->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Electron ionization and fragmentation of a C12H26 isomer.

References

Differentiating 4-Ethyl-3,5-dimethyloctane from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of hydrocarbon isomers is a critical task in various scientific disciplines, including drug development, where understanding the metabolism and impurity profiles of drug candidates is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for differentiating such isomers. This guide provides a comparative analysis of the mass spectral fragmentation patterns of 4-Ethyl-3,5-dimethyloctane and three of its C12H26 isomers: the linear n-dodecane, the moderately branched 5-propylnonane, and the highly branched 2,2,4,6,6-pentamethylheptane.

The key to differentiating alkane isomers by electron ionization (EI) mass spectrometry lies in their distinct fragmentation patterns, which are dictated by the degree and location of branching. Straight-chain alkanes, like n-dodecane, tend to produce a series of fragment ions separated by 14 mass units (CH2 groups). In contrast, branched alkanes undergo preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.[1] This results in characteristic and often abundant fragment ions that serve as a molecular fingerprint. As the degree of branching increases, the molecular ion peak (M+) becomes less abundant and may even be absent in highly branched structures.[2]

Comparison of Mass Spectral Data

The following table summarizes the key mass spectral data for this compound (predicted) and its three isomers. The relative intensities of the characteristic fragment ions clearly distinguish each compound.

m/zThis compound (Predicted Relative Intensity %)n-Dodecane (Relative Intensity %)5-Propylnonane (Relative Intensity %)2,2,4,6,6-Pentamethylheptane (Relative Intensity %)
43807810055
5710010060100
7160523025
8540304510
9930782
113256155
127154202
1415251
170 (M+)<16<10

Fragmentation Pathways and Spectral Interpretation

The mass spectrum of n-dodecane is characterized by a prominent molecular ion peak (for a linear alkane) and a series of alkyl fragments (m/z 43, 57, 71, 85, etc.), with the abundance of these fragments decreasing as the fragment size increases.

This compound , being a moderately branched alkane, is predicted to show a weak molecular ion peak. Its fragmentation will be dominated by cleavages at the branching points. The most abundant fragment is expected to be at m/z 57, corresponding to the loss of a C8H17 radical to form a stable tertiary carbocation. Other significant fragments are predicted at m/z 113 (loss of a C4H9 radical) and m/z 141 (loss of an ethyl radical).

5-Propylnonane , another moderately branched isomer, also displays a very weak molecular ion. Its primary fragmentation occurs via cleavage on either side of the tertiary carbon at position 5, leading to the loss of a butyl (C4H9) or a propyl (C3H7) radical, resulting in fragments at m/z 113 and m/z 127, respectively. The base peak at m/z 43 is likely due to the formation of the propyl cation.

The highly branched isomer, 2,2,4,6,6-pentamethylheptane , shows no discernible molecular ion peak due to its high propensity for fragmentation. The spectrum is dominated by the m/z 57 peak, which corresponds to the highly stable tert-butyl cation formed by cleavage at multiple branching points.

Mandatory Visualizations

fragmentation_pathways cluster_4_ethyl This compound cluster_5_propyl 5-Propylnonane M_4_ethyl [C12H26]+• (m/z 170) F1_4_ethyl [C8H17]+ (m/z 113) M_4_ethyl->F1_4_ethyl - C4H9• F2_4_ethyl [C4H9]+ (m/z 57) M_4_ethyl->F2_4_ethyl - C8H17• M_5_propyl [C12H26]+• (m/z 170) F1_5_propyl [C9H19]+ (m/z 127) M_5_propyl->F1_5_propyl - C3H7• F2_5_propyl [C8H17]+ (m/z 113) M_5_propyl->F2_5_propyl - C4H9•

Caption: Predicted fragmentation of this compound and 5-Propylnonane.

experimental_workflow SamplePrep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of alkane isomers.

Experimental Protocols

A detailed methodology for the GC-MS analysis of C12H26 isomers is provided below.

1. Sample Preparation:

  • Prepare a stock solution of the alkane isomer at a concentration of 1 mg/mL in a high-purity volatile solvent such as n-hexane.

  • Perform serial dilutions to obtain working standards at concentrations ranging from 1 to 100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-200.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Process the data using the instrument's software. Identify the peaks corresponding to the C12H26 isomers based on their retention times and compare their mass spectra to the data presented in this guide and to spectral libraries (e.g., NIST).

By carefully analyzing the fragmentation patterns obtained from GC-MS, researchers can confidently differentiate this compound from its structural isomers, enabling accurate identification and characterization in complex mixtures.

References

Comparative analysis of 4-Ethyl-3,5-dimethyloctane and n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Ethyl-3,5-dimethyloctane and n-Dodecane for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and potential performance characteristics of this compound and its linear isomer, n-dodecane. Both are C12H26 alkanes, but their structural differences lead to distinct properties relevant to their application in research, particularly as solvents and chromatographic standards. While extensive experimental data is available for n-dodecane, a common solvent and reference compound, specific experimental values for this compound are not readily found in public literature. Therefore, this comparison combines established data for n-dodecane with predicted properties for its branched isomer based on established principles of physical organic chemistry.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of n-dodecane and the expected, qualitative properties of this compound. These predictions are based on the general effects of alkyl chain branching.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆[1][2]C₁₂H₂₆[3]
Molecular Weight 170.33 g/mol [1][2]170.33 g/mol [3]
Boiling Point Expected to be lower than n-dodecane215-217 °C[4]
Melting Point Dependent on molecular symmetry; may be higher or lower-9.6 °C
Density Expected to be lower than n-dodecane~0.75 g/mL at 25°C[4]
Viscosity Expected to be higher than n-dodecane1.374 mPa·s at 25°C
Thermodynamic Stability Expected to be higher than n-dodecane[5][6]Less stable isomer

Performance Analysis and Applications

The structural differences between the linear n-dodecane and the branched this compound have significant implications for their performance in various applications.

n-Dodecane , as a straight-chain alkane, is a nonpolar solvent. Its linear structure allows for efficient packing and significant van der Waals forces, resulting in a relatively high boiling point and viscosity for its molecular weight. It is widely used as a solvent for nonpolar compounds, a component in fuel surrogates, and a reference standard in gas chromatography due to its well-characterized properties and predictable behavior.

This compound , being a branched alkane, is expected to have a lower boiling point than n-dodecane.[7][8] This is because the branching disrupts the close packing of the molecules, leading to weaker intermolecular van der Waals forces.[7][8] Conversely, the more complex and entangled structure of branched alkanes can lead to higher viscosity. Branched alkanes are generally more thermodynamically stable than their linear counterparts.[5][6] In practical applications, its lower boiling point might be advantageous for processes requiring easier solvent removal. Its potential use as a reference compound in chromatography is valuable for the identification of branched alkanes in complex mixtures.[9]

Experimental Protocols

To empirically compare the performance of this compound and n-dodecane, the following experimental protocols can be employed.

Determination of Solvent Efficacy

This protocol outlines a method to compare the effectiveness of each compound as a solvent for a nonpolar analyte.

Objective: To determine and compare the solubility of a standard nonpolar solute in both this compound and n-dodecane at various temperatures.

Materials:

  • This compound

  • n-Dodecane

  • A standard nonpolar solute (e.g., a specific fatty acid ester or a polycyclic aromatic hydrocarbon)

  • Glass vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare saturated solutions of the nonpolar solute in both solvents at a series of controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • Equilibrate the solutions by shaking for a set period (e.g., 24 hours) to ensure saturation.

  • Allow any undissolved solute to settle.

  • Carefully extract an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a suitable volatile solvent (e.g., hexane) to a concentration within the linear range of the analytical instrument.

  • Determine the concentration of the dissolved solute using a pre-calibrated spectrophotometer or HPLC.

  • Plot solubility (in g/100mL or mol/L) as a function of temperature for each solvent.

Gas Chromatography (GC) Reference Standard Performance

This protocol describes the use of both compounds as internal or external standards in a GC analysis.

Objective: To evaluate the suitability of this compound and n-dodecane as reference standards in the gas chromatographic analysis of a hydrocarbon mixture.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)[10]

  • A suitable capillary column (e.g., DB-5 or equivalent)

  • This compound (as a certified reference material, if available)

  • n-Dodecane (as a certified reference material)

  • A complex hydrocarbon mixture for analysis (e.g., a petroleum distillate fraction)

  • A suitable solvent for dilution (e.g., hexane)

Procedure:

  • Prepare a series of calibration standards for both this compound and n-dodecane at known concentrations in hexane.

  • Inject each standard into the GC to determine the retention time and response factor for each compound under a defined temperature program.

  • Prepare a sample of the hydrocarbon mixture spiked with a known concentration of either this compound or n-dodecane as an internal standard.

  • Inject the spiked sample into the GC.

  • Identify the peaks corresponding to the standards and other components in the chromatogram.

  • Compare the resolution of the standard peak from other components in the mixture.

  • Assess the stability of the retention time and peak shape over multiple injections.

Mandatory Visualizations

G Solvent Selection Workflow start Define Application Requirements boiling_point High Boiling Point Required? start->boiling_point viscosity Low Viscosity Preferred? boiling_point->viscosity No select_dodecane Select n-Dodecane boiling_point->select_dodecane Yes stability High Thermodynamic Stability Needed? viscosity->stability No viscosity->select_dodecane Yes stability->select_dodecane No select_branched Select this compound stability->select_branched Yes end_process Solvent Selected select_dodecane->end_process select_branched->end_process

Caption: Decision workflow for solvent selection based on key physical properties.

G General Experimental Workflow for Solvent Comparison start Define Analytes and Solvents solubility_exp Conduct Solubility Experiments start->solubility_exp gc_exp Perform GC Analysis start->gc_exp data_analysis Analyze and Compare Data (Solubility Curves, Chromatograms) solubility_exp->data_analysis gc_exp->data_analysis conclusion Draw Conclusions on Performance data_analysis->conclusion

Caption: Workflow for the experimental comparison of the two alkanes.

References

A Comparative Guide to the Gas Chromatographic Retention of Branched Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the retention times of various branched octane (B31449) isomers in gas chromatography (GC). Understanding the elution behavior of these isomers is critical in various fields, including petrochemical analysis, environmental science, and as reference standards in drug development. The data presented here, including boiling points and Kovats retention indices, offers a quantitative basis for method development and isomer identification.

Elution Order of Octane Isomers: The Role of Branching

In gas chromatography with a non-polar stationary phase, the elution order of alkanes is primarily determined by their boiling points.[1] Generally, compounds with lower boiling points are more volatile and travel through the GC column faster, resulting in shorter retention times. For isomers of octane, the degree of branching in the carbon chain significantly influences the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces.[2] Consequently, more highly branched isomers have lower boiling points and tend to elute earlier than their less branched or straight-chain counterparts.[3]

Comparative Data: Boiling Points and Kovats Retention Indices

The following table summarizes the boiling points for all 18 structural isomers of octane.[4] Where available from the NIST Chemistry WebBook, Kovats retention indices on non-polar stationary phases are also provided. The Kovats retention index is a standardized measure that relates the retention time of a compound to that of adjacent n-alkanes, providing a more transferable metric than raw retention times.[5][6] By definition, the retention index of n-octane is 800.[7]

Isomer NameStructureBoiling Point (°C)[4]Kovats Retention Index (Non-polar column)
n-OctaneCH₃(CH₂)₆CH₃125.7800[7]
2-MethylheptaneCH₃CH(CH₃)(CH₂)₄CH₃117.6769
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃118.9775
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃117.7771
3-EthylhexaneCH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₃118.6785
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃106.8728
2,3-DimethylhexaneCH₃CH(CH₃)CH(CH₃)(CH₂)₂CH₃115.6769
2,4-DimethylhexaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₃109.4741
2,5-DimethylhexaneCH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₃109.1736
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂(CH₂)₂CH₃112.0759
3,4-DimethylhexaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃117.7782
2-Methyl-3-ethylpentaneCH₃CH(CH₃)CH(CH₂CH₃)CH₂CH₃115.6789
3-Methyl-3-ethylpentaneCH₃CH₂C(CH₃)(CH₂CH₃)CH₂CH₃118.2797
2,2,3-Trimethylpentane(CH₃)₃CCH(CH₃)CH₂CH₃110.1761
2,2,4-Trimethylpentane(CH₃)₃CCH₂CH(CH₃)₂99.2692
2,3,3-TrimethylpentaneCH₃CH(CH₃)C(CH₃)₂CH₂CH₃114.7784
2,3,4-TrimethylpentaneCH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₃113.5767
2,2,3,3-Tetramethylbutane(CH₃)₃CC(CH₃)₃106.5719

Note: Kovats retention indices can vary slightly depending on the specific non-polar stationary phase and the exact experimental conditions.

Experimental Protocol for GC Analysis of Octane Isomers

The following is a typical experimental protocol for the separation and analysis of octane isomers using gas chromatography. This protocol is a composite based on common practices for hydrocarbon analysis.[2][8]

1. Gas Chromatograph (GC) System:

  • Injector: Split/splitless injector. A split injection is typically used to prevent column overload.

  • Detector: Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) stationary phase. Typical dimensions are 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.0 µm film thickness.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate or constant pressure.

2. GC Method Parameters:

  • Injector Temperature: 250 °C to ensure rapid and complete vaporization of the sample.

  • Detector Temperature: 250-300 °C.

  • Oven Temperature Program: An initial temperature of 35-50 °C held for several minutes, followed by a temperature ramp of 5-10 °C/min to a final temperature of 150-200 °C. A final hold time may be included to ensure all components have eluted.

  • Injection Volume: 0.1-1.0 µL of a dilute solution of the octane isomer mixture in a volatile solvent like hexane (B92381) or pentane.

  • Split Ratio: 50:1 to 100:1.

3. Sample Preparation:

  • Prepare a mixed standard solution containing the octane isomers of interest at a known concentration in a high-purity volatile solvent.

  • If analyzing an unknown sample, dissolve it in a suitable solvent.

4. Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times by comparing them to the retention times of known standards run under the same conditions.

  • For more robust identification, especially in complex mixtures, calculate the Kovats retention indices for each peak and compare them to literature values.

Visualizing the Elution Order

The following diagram illustrates the general relationship between the degree of branching of octane isomers and their elution order in gas chromatography with a non-polar column.

Elution_Order cluster_column GC Column (Non-polar) cluster_output Chromatogram Output Highly_Branched Highly Branched (e.g., 2,2,4-Trimethylpentane) Lower Boiling Point Moderately_Branched Moderately Branched (e.g., 2,5-Dimethylhexane) Highly_Branched->Moderately_Branched Increasing Retention Time Early_Elution Early Elution Slightly_Branched Slightly Branched (e.g., 2-Methylheptane) Moderately_Branched->Slightly_Branched Increasing Retention Time Straight_Chain Straight Chain (n-Octane) Higher Boiling Point Slightly_Branched->Straight_Chain Increasing Retention Time Late_Elution Late Elution

Caption: Relationship between octane isomer branching and GC elution order.

This guide provides a foundational understanding and quantitative data for the comparison of branched octane isomer retention times in gas chromatography. For more specific applications, optimization of the experimental protocol may be necessary.

References

A Comparative Guide to the Synthesis of 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic chemistry, the synthesis of complex branched alkanes like 4-ethyl-3,5-dimethyloctane is crucial for creating novel molecular scaffolds. This guide provides a comparative analysis of two powerful synthetic methodologies: the Corey-House synthesis and the Grignard reagent two-step synthesis. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in methodological selection and execution.

Comparison of Synthetic Methods

The selection of a synthetic route for a complex, non-symmetrical alkane such as this compound hinges on factors like yield, precursor availability, and stereochemical control. Below is a summary of the two proposed methods.

Parameter Corey-House Synthesis Grignard Reagent Synthesis (Two-Step)
Overall Yield Good to ExcellentModerate to Good
Key Reagents Lithium di(sec-butyl)(propyl)cuprate, 3-bromo-2-methylhexanesec-Butylmagnesium bromide, 4-methylheptan-3-one
Reaction Steps 3 (Alkyl halide prep, Gilman reagent formation, Coupling)3 (Grignard formation, Addition to ketone, Reduction)
Precursor Accessibility Requires synthesis of a specific alkyl halide.Ketone precursor may require separate synthesis.
Side Reactions Homocoupling of the Gilman reagent can occur.Incomplete reduction of the tertiary alcohol.
Suitability Highly suitable for unsymmetrical alkanes.Versatile and widely applicable.

Experimental Protocols

Method 1: Corey-House Synthesis

The Corey-House synthesis is a robust method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of unsymmetrical alkanes with high yields.[1][2][3] The retrosynthetic analysis for this compound via this method is outlined below.

This compound This compound Lithium di(sec-butyl)(propyl)cuprate Lithium di(sec-butyl)(propyl)cuprate This compound->Lithium di(sec-butyl)(propyl)cuprate Corey-House Coupling 3-Bromo-2-methylhexane 3-Bromo-2-methylhexane This compound->3-Bromo-2-methylhexane sec-Butyllithium (B1581126) sec-Butyllithium Lithium di(sec-butyl)(propyl)cuprate->sec-Butyllithium Propyllithium Propyllithium Lithium di(sec-butyl)(propyl)cuprate->Propyllithium Copper(I) Iodide Copper(I) Iodide Lithium di(sec-butyl)(propyl)cuprate->Copper(I) Iodide 2-Chlorobutane (B165301) 2-Chlorobutane sec-Butyllithium->2-Chlorobutane 1-Chloropropane 1-Chloropropane Propyllithium->1-Chloropropane Lithium Metal Lithium Metal 2-Chlorobutane->Lithium Metal 1-Chloropropane->Lithium Metal

Caption: Retrosynthesis of this compound via Corey-House Synthesis.

Step 1: Preparation of the Gilman Reagent (Lithium di(sec-butyl)(propyl)cuprate)

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare sec-butyllithium by reacting 2-chlorobutane with lithium metal in anhydrous diethyl ether.

  • In a separate flask, similarly prepare propyllithium from 1-chloropropane.

  • To a suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C, add two equivalents of the prepared sec-butyllithium solution dropwise.

  • To the resulting solution, add one equivalent of the prepared propyllithium solution to form the mixed Gilman reagent.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, add a solution of 3-bromo-2-methylhexane in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound.

Method 2: Grignard Reagent Synthesis (Two-Step)

This widely used method involves the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the corresponding alkane.[4][5][6]

This compound This compound 4-Ethyl-3,5-dimethyloctan-4-ol 4-Ethyl-3,5-dimethyloctan-4-ol This compound->4-Ethyl-3,5-dimethyloctan-4-ol Reduction sec-Butylmagnesium bromide sec-Butylmagnesium bromide 4-Ethyl-3,5-dimethyloctan-4-ol->sec-Butylmagnesium bromide Grignard Addition 4-Methylheptan-3-one 4-Methylheptan-3-one 4-Ethyl-3,5-dimethyloctan-4-ol->4-Methylheptan-3-one 2-Bromobutane (B33332) 2-Bromobutane sec-Butylmagnesium bromide->2-Bromobutane Magnesium Turnings Magnesium Turnings sec-Butylmagnesium bromide->Magnesium Turnings

Caption: Retrosynthesis of this compound via Grignard Reaction.

Step 1: Synthesis of 4-Ethyl-3,5-dimethyloctan-4-ol

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 2-bromobutane in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in diethyl ether.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-methylheptan-3-one in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude tertiary alcohol, 4-ethyl-3,5-dimethyloctan-4-ol.

Step 2: Reduction of 4-Ethyl-3,5-dimethyloctan-4-ol

  • The crude tertiary alcohol can be reduced to the alkane via a two-step dehydration-hydrogenation sequence.

  • Dehydration: Treat the crude alcohol with a strong acid such as sulfuric acid or phosphoric acid and heat to produce a mixture of alkenes.

  • Hydrogenation: Dissolve the resulting alkene mixture in a suitable solvent like ethanol (B145695) and add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate. Purify the resulting this compound by fractional distillation.

Validation of Synthesis

The successful synthesis and purity of this compound must be confirmed using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[7]

  • ¹H NMR: The proton NMR spectrum of a branched alkane will show complex, overlapping signals in the upfield region (typically 0.5-2.0 ppm).[1][8] The chemical shift of each proton is dependent on its local electronic environment.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For branched alkanes, signals for methyl, methylene, methine, and quaternary carbons appear in characteristic regions.

  • 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.[9]

  • Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation. The fragmentation of branched alkanes is dominated by cleavage at the branching points, which leads to the formation of more stable secondary and tertiary carbocations.[10][11] The molecular ion peak (M+) for highly branched alkanes is often of very low abundance or absent.[12][13]

  • Chemical Ionization (CI-MS): A softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak [M+H]+, which is useful for confirming the molecular weight.[9]

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Corey-House Synthesis Corey-House Synthesis Fractional Distillation Fractional Distillation Corey-House Synthesis->Fractional Distillation Grignard Synthesis Grignard Synthesis Grignard Synthesis->Fractional Distillation NMR Spectroscopy NMR Spectroscopy Fractional Distillation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Fractional Distillation->Mass Spectrometry ¹H, ¹³C, COSY, HSQC ¹H, ¹³C, COSY, HSQC NMR Spectroscopy->¹H, ¹³C, COSY, HSQC EI-MS, CI-MS EI-MS, CI-MS Mass Spectrometry->EI-MS, CI-MS Target Molecule: this compound Target Molecule: this compound Target Molecule: this compound->Corey-House Synthesis Target Molecule: this compound->Grignard Synthesis

Caption: General workflow for the synthesis and validation of this compound.

References

A Comparative Guide to the Purity Assessment of Synthetic 4-Ethyl-3,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic 4-Ethyl-3,5-dimethyloctane, a branched alkane with potential applications in pharmaceutical formulations as an excipient. The selection of an appropriate analytical method is critical to ensure the identity, purity, and quality of the synthesized compound, as impurities can significantly impact its physical properties and performance in final products. This document outlines key analytical methodologies, their respective strengths and weaknesses, and provides detailed experimental protocols.

Introduction to this compound and Potential Impurities

This compound (C₁₂H₂₆) is a saturated hydrocarbon with a complex branched structure.[1] Its synthesis can result in a variety of impurities, the nature of which depends on the synthetic route employed. Common impurities may include:

  • Structural Isomers: Other dodecane (B42187) (C₁₂H₂₆) isomers are the most probable impurities, arising from non-selective reactions or rearrangements. There are 355 possible isomers of dodecane, making high-resolution separation challenging.[2][3]

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Byproducts from Side Reactions: Oligomers or products of incomplete reactions.

  • Residual Solvents: Solvents used during synthesis and purification steps.

A thorough purity analysis must be capable of separating and quantifying these potential contaminants.

Comparative Analysis of Purity Assessment Methods

The primary analytical techniques for the purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparative summary is presented in Table 1.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

Technique Principle Strengths Limitations Primary Application
GC-FID Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.High resolution for volatile compounds, robust, and quantitative.[4]Requires volatile and thermally stable analytes.Quantification of the main component and volatile impurities.
GC-MS Separation by GC followed by mass analysis of eluting compounds.Provides structural information for impurity identification through fragmentation patterns.[5]Highly branched alkanes may show weak or absent molecular ion peaks.[6]Identification and quantification of volatile impurities, including isomers.
HPLC-RI/ELSD Separation based on polarity differences with a stationary phase.Suitable for non-volatile or thermally labile compounds.Saturated hydrocarbons lack UV chromophores, requiring less sensitive universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[7][8]Analysis of non-volatile impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structure confirmation and absolute purity determination (qNMR) without a reference standard of the analyte.[9][10]Lower sensitivity compared to chromatographic methods.Structural elucidation and absolute purity determination.

Experimental Protocols

This method is ideal for quantifying the purity of this compound and detecting volatile impurities.

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: A non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended for separating hydrocarbon isomers.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 5 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane (B92381) or pentane (B18724) to a concentration of approximately 1 mg/mL.

This technique is crucial for the identification of unknown impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Same as for GC-FID.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Fragmentation of branched alkanes is characterized by preferential cleavage at the branching point, leading to the formation of stable carbocations.[6][11] The resulting mass spectrum serves as a fingerprint for structural elucidation.

Due to the non-polar nature and lack of a UV chromophore in alkanes, reversed-phase HPLC with a universal detector is the most suitable approach, though less common than GC.

  • Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[7][8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a non-polar mobile phase such as acetonitrile/isopropanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.

qNMR provides an absolute purity value without the need for a specific standard of this compound.[9][10]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Method:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.[12]

Comparison with Alternatives

In pharmaceutical formulations, particularly in topical and parenteral products, other highly branched alkanes are used for their emollient and non-reactive properties. A comparison with two common alternatives, squalane (B1681988) and pristane, is provided in Table 2.

Table 2: Comparison of this compound with Alternative Branched Alkanes

Compound Structure Molecular Formula Key Properties Common Applications in Drug Development
This compound Highly branched C12 alkaneC₁₂H₂₆Low viscosity, good spreading properties (predicted).Potential as a non-polar solvent or emollient in topical formulations.
Squalane 2,6,10,15,19,23-HexamethyltetracosaneC₃₀H₆₂Highly stable, non-comedogenic, excellent emollient.[13]Emollient in ointments and creams, vehicle for fat-soluble drugs, adjuvant in vaccines.[14][15]
Pristane 2,6,10,14-TetramethylpentadecaneC₁₉H₄₀A known impurity in squalane derived from shark liver oil, can be a skin irritant.[16]Primarily used in research as an adjuvant to induce autoimmune diseases in animal models.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthetic this compound and the general signaling pathway for mass spectral fragmentation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthetic this compound Purification Crude Product Synthesis->Purification GC_FID GC-FID (Quantitative Purity) Purification->GC_FID GC_MS GC-MS (Impurity ID) Purification->GC_MS HPLC HPLC-RI/ELSD (Non-volatile Impurities) Purification->HPLC NMR NMR (Structure & Absolute Purity) Purification->NMR Purity_Data Purity & Impurity Profile GC_FID->Purity_Data GC_MS->Purity_Data HPLC->Purity_Data NMR->Purity_Data Decision Accept / Reject / Repurify Purity_Data->Decision

Purity Assessment Workflow

Mass_Spec_Fragmentation Analyte This compound (Vaporized Molecule) Ionization Electron Ionization (70 eV) Analyte->Ionization Molecular_Ion Molecular Ion [C12H26]+• (Often low abundance or absent) Ionization->Molecular_Ion Fragmentation Fragmentation at Branch Points Molecular_Ion->Fragmentation Fragment_Ions Stable Carbocation Fragments (e.g., secondary, tertiary) Fragmentation->Fragment_Ions Detection Mass Analyzer & Detector Fragment_Ions->Detection Mass_Spectrum Mass Spectrum (Fingerprint for Identification) Detection->Mass_Spectrum

References

Spectroscopic Fingerprints: A Comparative Analysis of 4-Ethyl-3,5-dimethyloctane and Other Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on the spectroscopic data of 4-Ethyl-3,5-dimethyloctane versus other representative alkanes has been compiled to aid researchers, scientists, and drug development professionals in the structural elucidation of saturated hydrocarbons. This guide provides a comprehensive analysis of Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data, presented in clearly structured tables for straightforward comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also included to support experimental design and data interpretation.

Introduction to Alkane Spectroscopy

Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, present a unique challenge for spectroscopic analysis due to their lack of functional groups. However, techniques such as Mass Spectrometry, ¹³C NMR, and ¹H NMR provide invaluable information about their molecular weight, carbon framework, and the electronic environment of their hydrogen atoms. The degree of branching in an alkane has a significant and predictable effect on its spectroscopic signature, allowing for detailed structural determination. This guide focuses on this compound, a branched alkane, and compares its spectral characteristics with a linear alkane (n-dodecane), a highly branched alkane (isooctane), and a cyclic alkane (cyclododecane).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the selected comparative alkanes.

Mass Spectrometry Data

Mass spectrometry of alkanes is characterized by fragmentation of the carbon-carbon bonds. The molecular ion peak (M+) is often weak or absent, especially in highly branched alkanes, due to the ease of fragmentation to form stable carbocations. The fragmentation pattern is a key indicator of the branching structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
This compound C₁₂H₂₆170.33Predicted: Fragmentation is expected to occur at the branching points, leading to the formation of stable secondary and tertiary carbocations. Key fragments would likely result from the loss of methyl (CH₃), ethyl (C₂H₅), and larger alkyl radicals.
n-Dodecane C₁₂H₂₆170.34A series of cluster peaks separated by 14 amu (CH₂), with the most abundant fragments typically in the C₃ to C₅ range. The molecular ion peak at m/z 170 is expected to be of low intensity.
Isooctane (2,2,4-Trimethylpentane) C₈H₁₈114.23The molecular ion peak at m/z 114 is very weak or absent. The base peak is typically at m/z 57, corresponding to the stable tertiary butyl cation ((CH₃)₃C⁺). Another significant peak is often observed at m/z 41.
Cyclododecane C₁₂H₂₄168.32The molecular ion peak at m/z 168 is generally more intense than in acyclic alkanes. The fragmentation pattern is characterized by the loss of ethylene (B1197577) (C₂H₄) units.
¹³C Nuclear Magnetic Resonance (NMR) Data

The chemical shifts in ¹³C NMR spectra of alkanes are influenced by the substitution pattern of the carbon atoms. Quaternary carbons are the most deshielded (appear at higher ppm values), followed by tertiary, secondary, and primary carbons.

CompoundCarbon AtomPredicted/Experimental ¹³C Chemical Shift (ppm)
This compound C114.3
C223.2
C332.2
C441.5
C539.8
C629.5
C723.2
C814.3
C3-CH₃15.8
C5-CH₃15.8
C4-CH₂CH₃26.5
C4-CH₂CH₃11.8
n-Dodecane CH₃~14.1
CH₂~22.7, ~29.4, ~29.7, ~31.9
Isooctane (2,2,4-Trimethylpentane) C1, C5, 2-CH₃~29.6, ~24.8, ~31.3
C2~31.3
C3~53.0
C4~24.8
4-CH₃~24.8
Cyclododecane CH₂~24.5
¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectra of alkanes typically show signals in the upfield region (0.5-2.0 ppm). The chemical shift is dependent on the local electronic environment, with protons on methine groups (CH) appearing further downfield than those on methylene (B1212753) (CH₂) and methyl (CH₃) groups.

CompoundProton EnvironmentPredicted/Experimental ¹H Chemical Shift (ppm) & Multiplicity
This compound CH₃ (C1, C8)0.9 (t)
CH₂ (C2, C7)1.3 (m)
CH (C3, C5)1.6 (m)
CH (C4)1.4 (m)
CH₂ (C6)1.2 (m)
CH₃ (C3-CH₃, C5-CH₃)0.8 (d)
CH₂ (C4-CH₂CH₃)1.2 (m)
CH₃ (C4-CH₂CH₃)0.8 (t)
n-Dodecane CH₃~0.88 (t)
(CH₂)₁₀~1.26 (s)
Isooctane (2,2,4-Trimethylpentane) C1-H, 2-CH₃-H~0.9 (s)
C3-H₂~1.8 (d)
C4-H~1.6 (m)
4-CH₃-H~0.9 (d)
Cyclododecane CH₂~1.38 (s)

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1-10 ppm.

  • GC Conditions:

    • Injector: Split/splitless injector at 250-300°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100-150 MHz (for carbon).

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024, depending on the sample concentration.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400-600 MHz (for proton).

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of an unknown alkane with known compounds.

Spectroscopic_Comparison_Workflow Spectroscopic Data Comparison Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_DatabaseComparison Database and Literature Comparison cluster_StructureElucidation Structure Elucidation Unknown_Sample Unknown Alkane Sample MS_Acq Mass Spectrometry (GC-MS) Unknown_Sample->MS_Acq NMR_Acq NMR Spectroscopy (1H, 13C) Unknown_Sample->NMR_Acq MS_Data Mass Spectrum (Fragmentation Pattern, M+) MS_Acq->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data Comparison Comparative Analysis MS_Data->Comparison NMR_Data->Comparison Comparative_Data Spectroscopic Data of Known Alkanes (e.g., n-dodecane, isooctane) Comparative_Data->Comparison Structure_Prediction Spectral Prediction Tools Structure_Prediction->Comparison Structure_ID Structure Identification of Unknown Comparison->Structure_ID

Caption: Workflow for alkane identification via spectroscopic comparison.

This guide provides a foundational understanding of the key spectroscopic features of this compound in comparison to other alkanes. The provided data and protocols serve as a valuable resource for researchers in the field of chemical analysis and drug development.

Comparative study of the physical properties of octane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Physical Properties of Octane (B31449) Isomers

Octane (C₈H₁₈) is a hydrocarbon with 18 structural isomers, each exhibiting unique physical properties due to variations in their molecular structure. These differences, primarily driven by the degree of branching in the carbon chain, significantly influence their applications, particularly in the fuel industry. This guide provides a comparative analysis of the key physical properties of various octane isomers, supported by experimental data and detailed methodologies.

The Influence of Molecular Structure on Physical Properties

The arrangement of carbon atoms in octane isomers plays a crucial role in determining their intermolecular forces, which in turn dictates their physical properties. Straight-chain isomers, like n-octane, have a larger surface area, leading to stronger van der Waals forces between molecules.[1][2] Consequently, they tend to have higher boiling points and viscosities compared to their branched counterparts.[2][3]

Conversely, branched isomers, such as the well-known 2,2,4-trimethylpentane (B7799088) (iso-octane), are more compact.[3] This reduces the surface area available for intermolecular interactions, resulting in weaker van der Waals forces.[1] As a result, branched isomers are generally more volatile, with lower boiling points, melting points, and viscosities.[1][3]

Comparative Data of Octane Isomer Properties

The following table summarizes the key physical properties of several octane isomers, illustrating the impact of their structural differences.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)Viscosity (mPa·s)
n-OctaneStraight Chain125.7[2]-57[4]0.703[4]0.542 (at 20°C)
2-MethylheptaneBranched118[4]-109[4]0.698[4]
3-MethylheptaneBranched1190.705
4-MethylheptaneBranched117.70.704
2,2-DimethylhexaneHighly Branched106.80.695
2,3-DimethylhexaneBranched115.60.712
2,4-DimethylhexaneBranched109.10.693
2,5-DimethylhexaneBranched109.40.694
3,3-DimethylhexaneHighly Branched1120.709
3,4-DimethylhexaneBranched1180.719
2,2,3-TrimethylpentaneHighly Branched110.10.716
2,2,4-Trimethylpentane (Iso-octane)Highly Branched99[1]-107.40.6920.50[5]
2,3,3-TrimethylpentaneHighly Branched114.70.726
2,3,4-TrimethylpentaneHighly Branched113.50.719
3-Ethyl-2-methylpentaneBranched115.60.718
3-Ethyl-3-methylpentaneHighly Branched118.30.726
2,2,3,3-TetramethylbutaneHighly Branched106.5100.7

Note: Some data points were not available in the searched literature.

Experimental Protocols

Accurate determination of these physical properties relies on standardized experimental procedures.

Boiling Point Determination (Capillary Method)

The capillary method is a common technique for determining the boiling point of a liquid.[6]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube with the open end submerged in the liquid.[7]

  • Heating: The fusion tube assembly is heated, often in a heating block or a Thiele tube.[7][8] As the temperature rises, the air trapped in the capillary tube expands and is expelled, seen as bubbles.[9]

  • Observation: Upon further heating, the liquid begins to boil, and its vapor fills the capillary tube. The heating is then stopped.

  • Boiling Point Reading: As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][9]

Melting Point Determination (Capillary Method)

A similar capillary method is used for determining the melting point of solid isomers.[10]

  • Sample Preparation: A small, powdered sample of the solid is packed into a capillary tube sealed at one end.[8]

  • Heating: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[10]

  • Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded.[8] Pure compounds typically have a sharp melting point range of 1-2°C.[8][11]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used for measuring the density of liquids.

  • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the octane isomer, and its mass is measured again.

  • Calculation: The mass of the isomer is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the isomer by the known volume of the pycnometer.[12]

Viscosity Determination (Ostwald Viscometer)

An Ostwald viscometer is used to measure the relative viscosity of a liquid.[13]

  • Measurement of Flow Time: A specific volume of the octane isomer is drawn into the viscometer, and the time it takes for the liquid to flow between two marked points under the influence of gravity is measured.[13]

  • Comparison with a Reference: The flow time of the isomer is compared to the flow time of a reference liquid with a known viscosity (e.g., water).[13]

  • Calculation: The viscosity of the isomer is calculated using the flow times and densities of the isomer and the reference liquid.[13]

Visualizing Structural and Methodological Concepts

To better understand the relationship between structure and properties, as well as the experimental workflows, the following diagrams are provided.

G cluster_n_octane n-Octane (Straight Chain) cluster_iso_octane 2,2,4-Trimethylpentane (Iso-octane) cluster_3_methylheptane 3-Methylheptane (Branched) n1 n1 n2 n2 n1->n2 C-C bonds n3 n3 n2->n3 C-C bonds n4 n4 n3->n4 C-C bonds n5 n5 n4->n5 C-C bonds n6 n6 n5->n6 C-C bonds n7 n7 n6->n7 C-C bonds n8 n8 n7->n8 C-C bonds i1 i1 i2 i2 i1->i2 i3 i3 i2->i3 i6 i6 i2->i6 i7 i7 i2->i7 i4 i4 i3->i4 i5 i5 i4->i5 i8 i8 i4->i8 m1 m1 m2 m2 m1->m2 m3 m3 m2->m3 m4 m4 m3->m4 m8 m8 m3->m8 m5 m5 m4->m5 m6 m6 m5->m6 m7 m7 m6->m7

Comparison of Octane Isomer Structures

G A Prepare Sample in Fusion Tube with Inverted Capillary B Heat the Assembly A->B C Observe Expulsion of Air Bubbles B->C D Observe Continuous Stream of Vapor Bubbles C->D E Stop Heating D->E F Liquid is Drawn into Capillary E->F G Record Temperature as Boiling Point F->G

Workflow for Boiling Point Determination

References

Comparative Analysis of 4-Ethyl-3,5-dimethyloctane and its Isomeric Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-reference of analytical data for 4-Ethyl-3,5-dimethyloctane and its related isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of their physicochemical properties and outlines detailed experimental protocols for their characterization. Due to the limited availability of specific experimental spectra for this compound, this guide utilizes data from its close structural isomers as a comparative baseline.

Physicochemical Properties

The following table summarizes key computed and, where available, experimental data for this compound and a selection of its C12H26 isomers. These branched alkanes share the same molecular formula and weight but differ in their structural arrangement, which can influence their physical and chromatographic properties.

PropertyThis compound4,5-Dimethyloctane2,6-Dimethyloctanen-Dodecane (Linear Alkane)
Molecular Formula C12H26[1]C10H22C10H22C12H26
Molecular Weight 170.33 g/mol [1]142.28 g/mol 142.28 g/mol 170.34 g/mol
CAS Number 62183-64-6[1]15869-96-22051-30-1112-40-3
Boiling Point (°C) Not availableNot availableNot available216.2
LogP (Computed) 5.8[1]Not availableNot available6.1

Experimental Protocols

Accurate characterization of branched alkanes like this compound is crucial for their application in various research fields. The following sections detail standardized experimental methodologies for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Alkanes

GC-MS is a powerful technique for separating and identifying volatile organic compounds (VOCs) such as branched alkanes.

Sample Preparation: Samples containing volatile alkanes are typically prepared using a purge and trap system or headspace analysis to extract the analytes from their matrix. For liquid samples, an inert gas (e.g., helium) is bubbled through the sample, and the purged components are trapped on a sorbent tube. The sorbent tube is then heated to desorb the trapped compounds into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 6 minutes.

  • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries such as the National Institute of Standards and Technology (NIST) database for compound identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the detailed structural analysis of organic molecules, including the precise determination of isomeric structures.

Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

¹H NMR Spectroscopy: Protons on alkane chains typically resonate in the upfield region of the spectrum (around 0.5-2.0 ppm). The chemical shift and splitting patterns of the signals provide information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: Carbon atoms in alkanes have characteristic chemical shifts that depend on their local environment. For instance, quaternary carbons appear in a different region of the spectrum compared to methylene (B1212753) or methyl carbons, allowing for the identification of branching points.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the analytical characterization of a branched alkane like this compound.

analytical_workflow Analytical Workflow for Branched Alkanes cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation Sample Sample Containing This compound Extraction Purge and Trap or Headspace Extraction Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Separation and Mass Analysis NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Extraction->NMR Structural Analysis Spectral_Library Spectral Library Comparison (e.g., NIST) GCMS->Spectral_Library Identification Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Detailed Structure Quantification Quantification Spectral_Library->Quantification Structure_Elucidation->Quantification

Caption: A generalized workflow for the identification and quantification of this compound.

This guide serves as a foundational resource for the analytical characterization of this compound and its isomers. While specific experimental data for the target compound remains elusive, the provided protocols and comparative data for related structures offer a valuable starting point for researchers in the field.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-3,5-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-3,5-dimethyloctane (CAS No. 62183-64-6), a flammable liquid hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, scientific, and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on structurally similar flammable hydrocarbons, must be observed.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®).

  • Body Protection: A flame-retardant lab coat or coveralls.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is required.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood.

  • Ensure adequate ventilation to maintain vapor concentrations below occupational exposure limits.

  • An emergency eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

Disposal Plan and Procedures

This compound is classified as a flammable liquid and, therefore, must be disposed of as hazardous waste. It is crucial to follow all local, state, and federal regulations governing hazardous waste disposal.

Waste Identification and Classification:

PropertyClassification
Waste Type Hazardous Waste
Hazard Class 3 (Flammable Liquid)
UN Number UN3295
Proper Shipping Name Hydrocarbons, liquid, n.o.s.
Packing Group III

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

  • Containerization: Use only approved, chemically resistant, and properly sealed containers for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of in-lab purification and reuse techniques where appropriate and safe.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Assessment cluster_collection Waste Collection and Storage cluster_disposal Final Disposal start Identify Waste as This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe_check Don Appropriate Personal Protective Equipment (PPE) consult_sds->ppe_check segregate Segregate from Incompatible Wastes ppe_check->segregate containerize Use Approved & Labeled Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor incinerate Incineration at a Permitted Facility (Recommended Method) contact_vendor->incinerate documentation Complete Waste Manifest and Documentation incinerate->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling and Disposal of 4-Ethyl-3,5-dimethyloctane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Ethyl-3,5-dimethyloctane, a flammable and potentially hazardous organic compound. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Essential Safety and Handling Protocol

All handling of this compound must be conducted in a certified chemical fume hood. It is imperative to use spark-proof tools and explosion-proof equipment. When transferring the liquid, containers must be grounded and bonded to prevent static discharge.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which can cause irritation. Gloves should be inspected for degradation before each use.
Body Protection Flame-retardant lab coatProtects against spills and splashes of the flammable liquid.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hoodMinimizes the inhalation of vapors, which may cause respiratory irritation, drowsiness, or dizziness.
Experimental Workflow for Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Spark-Proof Tools and Grounded Equipment prep_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer handle_use Conduct Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_store Return Chemical to Flammable Liquid Storage Cabinet cleanup_waste->cleanup_store cleanup_ppe Doff and Dispose of/Clean PPE cleanup_store->cleanup_ppe

Caption: Standard operating procedure for handling this compound.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent injury and further contamination.

Spill Response Kit Contents
ItemQuantityPurpose
Inert Absorbent Material (e.g., vermiculite, sand)Sufficient to contain largest potential spillTo absorb and contain the liquid spill.
Spark-Proof Scoop and Brush1 setFor safely collecting absorbed material.
Sealable, Labeled Hazardous Waste Bags/ContainerMultipleFor containment of contaminated materials.
Chemical-Resistant Gloves2 pairsFor hand protection during cleanup.
Safety Goggles1 pairFor eye protection during cleanup.
Flame-Retardant Apron1For body protection during cleanup.
Spill Cleanup Procedure

For Minor Spills (less than 100 mL) inside a Chemical Fume Hood:

  • Alert personnel in the immediate vicinity.

  • Wear appropriate PPE (goggles, gloves, lab coat).

  • Contain the spill with an inert absorbent material.

  • Carefully collect the absorbed material using spark-proof tools.

  • Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ensure the fume hood continues to ventilate the area thoroughly.

For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Immediately evacuate the laboratory and alert others.

  • If it is safe to do so, turn off all ignition sources.

  • Close the laboratory doors to contain vapors.

  • Contact the institution's emergency response team.

  • Provide emergency responders with information on the chemical and the spill.

Disposal Plan

All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

Waste Disposal Workflow

The following diagram illustrates the required workflow for the disposal of waste contaminated with this compound.

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealable Container storage_location Store Waste in a Designated Hazardous Waste Accumulation Area collect_liquid->storage_location collect_solid Collect Contaminated Solids (e.g., gloves, absorbent) in a Separate Labeled, Sealable Container collect_solid->storage_location storage_segregation Segregate from Incompatible Waste Streams storage_location->storage_segregation disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage_segregation->disposal_pickup disposal_documentation Complete all Necessary Waste Manifests and Documentation disposal_pickup->disposal_documentation

Caption: Workflow for the disposal of this compound waste.

By strictly adhering to these operational and disposal plans, you contribute to a culture of safety and responsibility in the laboratory. This ensures the well-being of all personnel and the integrity of your research.

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